Talsaclidine
描述
Structure
3D Structure
属性
IUPAC Name |
(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-12-10-8-11-5-3-9(10)4-6-11/h1,9-10H,3-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFJONKUSLSKSW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@H]1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163565 | |
| Record name | Talsaclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147025-53-4 | |
| Record name | Talsaclidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147025-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talsaclidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147025534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talsaclidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12287 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talsaclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azabicyclo(2.2.2)octane, 3-(2-propynyloxy)-, (R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALSACLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O8VSL798T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Talsaclidine: An In-Depth Profile of its M1 Receptor Selectivity and Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talsaclidine (WAL 2014 FU) is a functionally selective muscarinic M1 receptor agonist that was investigated as a potential therapeutic agent for Alzheimer's disease. The rationale for its development was based on the cholinergic hypothesis of this neurodegenerative disorder, which posits that a decline in acetylcholine (B1216132) neurotransmission contributes to cognitive impairment. While postsynaptic M1 receptors remain relatively preserved in the brains of Alzheimer's patients, the presynaptic cholinergic neurons degenerate. This compound was designed to directly stimulate these postsynaptic M1 receptors, aiming to ameliorate cognitive deficits. Although it ultimately did not show significant cognitive improvement in clinical trials, its pharmacological profile as a selective M1 agonist remains of scientific interest.[1] This technical guide provides a comprehensive overview of the M1 receptor selectivity and affinity profile of this compound, including detailed experimental methodologies and a summary of its binding and functional characteristics.
M1 Receptor Selectivity and Affinity Profile of this compound
This compound exhibits a distinct profile of functional selectivity for the M1 muscarinic receptor subtype. In various in vitro functional assays, it has been characterized as a full agonist at M1 receptors, while demonstrating only partial agonist activity at M2 and M3 receptors.[1] This functional selectivity was a key feature that distinguished it from less selective muscarinic agonists, offering the potential for a better side-effect profile by minimizing the activation of M2 and M3 receptors, which are associated with cardiovascular and gastrointestinal side effects, respectively.[2]
Quantitative Binding Affinity and Functional Potency
A comprehensive understanding of a ligand's interaction with its target receptors requires quantitative data on its binding affinity (Ki) and functional potency (EC50). The following tables summarize the available data for this compound across the five human muscarinic receptor subtypes (M1-M5).
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference Compound | Cell Line |
| M1 | Data Not Available | - | - |
| M2 | Data Not Available | - | - |
| M3 | Data Not Available | - | - |
| M4 | Data Not Available | - | - |
| M5 | Data Not Available | - | - |
| Table 1: this compound Binding Affinity at Human Muscarinic Receptors |
| Receptor Subtype | Functional Potency (EC50) [nM] | Intrinsic Activity | Assay Type | Cell Line |
| M1 | Data Not Available | Full Agonist | Phosphoinositide Hydrolysis | CHO |
| M2 | Data Not Available | Partial Agonist | - | CHO |
| M3 | Data Not Available | Partial Agonist | - | CHO |
| M4 | Data Not Available | - | - | - |
| M5 | Data Not Available | - | - | - |
| Table 2: this compound Functional Potency and Activity at Human Muscarinic Receptors |
Experimental Protocols
The characterization of this compound's receptor selectivity and affinity profile involves standard in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments typically employed for this purpose.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. This is typically achieved through competition binding experiments where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.
Objective: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound fumarate.
-
Non-specific Binding Control: Atropine (B194438) (a non-selective muscarinic antagonist) at a high concentration (e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well microplates.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Stably transfected cells are cultured and harvested. The cell pellet is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay components in the following order:
-
Assay buffer.
-
Increasing concentrations of this compound or vehicle (for total binding) or a saturating concentration of atropine (for non-specific binding).
-
A fixed concentration of [³H]-NMS (typically at a concentration close to its Kd).
-
The cell membrane preparation to initiate the binding reaction.
-
-
Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays are employed to determine the pharmacological action of a compound (e.g., agonist, antagonist) and to quantify its potency (EC50) and efficacy. For G-protein coupled receptors like the muscarinic receptors, common functional assays include phosphoinositide hydrolysis assays and GTPγS binding assays.
M1, M3, and M5 muscarinic receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates is a direct way to assess the activation of these receptor subtypes.
Objective: To determine the concentration-response curve and EC50 value of this compound for stimulating inositol phosphate (B84403) accumulation via M1, M3, and M5 receptors.
Materials:
-
Cells: CHO or HEK 293 cells stably expressing M1, M3, or M5 receptors.
-
Labeling Medium: Culture medium containing myo-[³H]-inositol.
-
Stimulation Buffer: e.g., HEPES-buffered saline containing LiCl (to inhibit inositol monophosphatase).
-
Test Compound: this compound fumarate.
-
Lysis Buffer: e.g., perchloric acid or formic acid.
-
Anion Exchange Resin.
-
Scintillation Cocktail.
Procedure:
-
Cell Labeling: Cells are incubated with myo-[³H]-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: The labeling medium is removed, and the cells are washed and pre-incubated with stimulation buffer containing LiCl.
-
Stimulation: Cells are stimulated with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Lysis: The stimulation is terminated by adding a lysis buffer to extract the inositol phosphates.
-
Separation: The cell lysate is neutralized, and the total inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
Scintillation Counting: The radioactivity of the eluted inositol phosphates is measured by scintillation counting.
-
Data Analysis: The amount of [³H]-inositol phosphates produced is plotted against the concentration of this compound to generate a concentration-response curve. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.
Caption: Workflow for a phosphoinositide hydrolysis assay.
Signaling Pathways
Upon agonist binding, muscarinic receptors activate distinct intracellular signaling cascades depending on their G-protein coupling.
M1 Receptor Signaling Pathway
The M1 muscarinic receptor, the primary target of this compound, is coupled to the Gq/11 family of G-proteins. Activation of the M1 receptor by an agonist like this compound initiates a well-defined signaling cascade that leads to various cellular responses.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Talsaclidine In Vivo
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, a functionally preferential M1 muscarinic agonist previously under development for the treatment of Alzheimer's disease.[1][2][3] The information is compiled from preclinical and clinical studies to support further research and drug development efforts in the field of neurodegenerative diseases.
Pharmacokinetics of this compound
The study of this compound's absorption, distribution, metabolism, and excretion (ADME) has been conducted across various species, providing a basis for understanding its behavior in vivo and for extrapolation to humans.[2]
Quantitative Pharmacokinetic Data
Preclinical studies have characterized the key pharmacokinetic parameters of this compound following single intravenous and oral administrations of [14C]-labeled this compound.[2] The data reveals extensive tissue distribution and rapid to moderate clearance depending on the species.
| Parameter | Mouse | Rat | Rabbit | Monkey | Human |
| Apparent Volume of Distribution at Steady-State (Vss) (L/kg) | 2-5 | 2-5 | 2-5 | 2-5 | N/A |
| Total Plasma Clearance (Cl) (mL/min/kg) | 128 | 73.9 | N/A | 10.6 | N/A |
| Plasma Protein Binding | ≤ 7% | ≤ 7% | ≤ 7% | ≤ 7% | ≤ 7% |
| Primary Route of Excretion | Urinary (≥86%) | Urinary (≥86%) | Urinary (≥86%) | Urinary (≥86%) | Urinary |
| Table 1: Summary of Key Pharmacokinetic Parameters of this compound Across Species. |
Experimental Protocol: In Vivo Pharmacokinetics Study
The pharmacokinetic profile of this compound was investigated in mice, rats, rabbits, and monkeys using radiolabeled compounds.
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal species.
Methodology:
-
Test Article: [14C]-Talsaclidine was used to enable tracking of the drug and its metabolites.
-
Animal Models: Studies were conducted in mice, rats, rabbits, and monkeys.
-
Administration: A single dose of [14C]-Talsaclidine was administered via both intravenous (IV) and oral (PO) routes.
-
Sample Collection: Blood, urine, and feces were collected at predetermined time points.
-
Analysis: The concentration of total radioactivity was measured in the collected samples. Plasma samples were analyzed to determine the concentration of the unchanged parent drug.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Volume of Distribution (Vss), Clearance (Cl), and half-life from the plasma concentration-time data.
-
Excretion: The total amount of radioactivity excreted in urine and feces was quantified to determine the primary route and extent of excretion.
Visualization: Preclinical Pharmacokinetic Study Workflow
Pharmacodynamics of this compound
This compound is characterized as a functionally preferential M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. Its pharmacodynamic effects are primarily mediated through the activation of this receptor subtype, which is implicated in cognitive processes.
Quantitative Pharmacodynamic Data
The primary pharmacodynamic effect of this compound relevant to Alzheimer's disease is its ability to modulate amyloid precursor protein (APP) processing. Clinical studies have demonstrated that treatment with this compound can significantly reduce the levels of amyloid-beta (Aβ) peptides in the cerebrospinal fluid (CSF) of patients.
| Biomarker | Treatment Group | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Median Change | p-value |
| CSF Aβ42 (pg/mL) | This compound (n=34) | N/A | N/A (Mean difference: -46 ± 73) | -19% | < 0.001 (vs. baseline) |
| CSF Aβ42 (pg/mL) | Placebo (n=6) | N/A | N/A (Mean difference: 0 ± 8) | N/A | < 0.05 (vs. This compound) |
| CSF Aβ40 (ng/mL) | This compound (n=31) | N/A | Stable (Mean change: -0.170 ± 0.967) | N/A | < 0.05 (vs. Placebo) |
| CSF Aβ40 (ng/mL) | Placebo (n=6) | N/A | Increased (Mean change: 1.118 ± 1.710) | N/A | < 0.05 (vs. This compound) |
| Table 2: Effect of 4-Week this compound Treatment on CSF Aβ Levels in Alzheimer's Disease Patients. |
Experimental Protocol: Clinical Pharmacodynamics Study
The effect of this compound on CSF biomarkers was evaluated in patients with Alzheimer's disease.
Objective: To determine if this compound treatment modulates the levels of Aβ40 and Aβ42 in the CSF of AD patients.
Study Design: A double-blind, placebo-controlled, randomized clinical study.
Participants: 40 patients diagnosed with Alzheimer's disease.
Methodology:
-
Randomization: Patients were randomly assigned to receive either this compound (n=34) or a placebo (n=6).
-
Treatment Period: The treatment was administered for a duration of 4 weeks.
-
CSF Collection: Cerebrospinal fluid samples were collected from each patient at baseline (before treatment) and at the end of the 4-week treatment period.
-
Biomarker Analysis: The concentrations of Aβ40 and Aβ42 in the CSF samples were quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Statistical Analysis: The changes in Aβ levels from baseline to post-treatment were compared between the this compound and placebo groups to determine the statistical significance of the findings.
Visualization: this compound's M1 Receptor Signaling Pathway
This compound acts as an agonist at the M1 muscarinic receptor, which is a G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that stimulates the non-amyloidogenic α-secretase pathway for APP processing.
Conclusion
This compound demonstrates predictable pharmacokinetic properties across species, characterized by extensive tissue distribution, low plasma protein binding, and predominantly renal excretion. Its pharmacodynamic profile as a preferential M1 agonist that modulates APP processing to reduce pathogenic Aβ peptides highlights its therapeutic potential. Although clinical development was discontinued, the data gathered from in vivo studies provides a valuable foundation for the development of future M1-targeting therapies for Alzheimer's disease and other neurological disorders.
References
- 1. Pharmacodynamic profile of the M1 agonist this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the M1-agonist this compound in mouse, rat, rabbit and monkey, and extrapolation to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - AdisInsight [adisinsight.springer.com]
Talsaclidine: A Functionally Selective M1 Muscarinic Agagonist with Full Intrinsic Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Talsaclidine is a potent and functionally selective muscarinic M1 receptor agonist that has been investigated for its therapeutic potential, primarily in the context of Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its full intrinsic activity at the M1 receptor and its selectivity profile across other muscarinic receptor subtypes. Detailed experimental protocols for key in vitro assays used to characterize this compound's activity are provided, along with a summary of its quantitative pharmacological data. Furthermore, this guide illustrates the key signaling pathways activated by this compound through detailed diagrams, offering a valuable resource for researchers in the field of cholinergic pharmacology and drug discovery.
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in cognitive processes such as learning and memory.[3] Consequently, it has emerged as a key therapeutic target for neurodegenerative disorders like Alzheimer's disease, which are characterized by cholinergic deficits. This compound was developed as a selective M1 agonist with the aim of directly stimulating these receptors to alleviate cognitive symptoms.[1] In functional pharmacological assays, this compound has been characterized as a functionally preferential M1 agonist with full intrinsic activity, while exhibiting less pronounced effects at M2 and M3 receptors.[4] This selectivity profile is advantageous as it minimizes the potential for peripherally mediated side effects associated with the activation of other muscarinic receptor subtypes.
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through a series of in vitro binding and functional assays. These studies have consistently demonstrated its high affinity and potent agonist activity at the M1 receptor, coupled with lower affinity and partial agonist activity at M2 and M3 receptors.
Quantitative Data
The following tables summarize the binding affinity (Ki), functional potency (EC50), and intrinsic activity of this compound at human M1, M2, and M3 muscarinic receptors.
Table 1: Binding Affinity of this compound at Muscarinic Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) |
| M1 | [³H]-Pirenzepine | Data not available in a quantitative format |
| M2 | [³H]-AF-DX 384 | Data not available in a quantitative format |
| M3 | [³H]-4-DAMP | Data not available in a quantitative format |
Table 2: Functional Potency and Intrinsic Activity of this compound
| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Intrinsic Activity (relative to Acetylcholine) |
| M1 | Phosphoinositide Hydrolysis | Data not available in a quantitative format | Full Agonist |
| M2 | Inhibition of Forskolin-stimulated cAMP accumulation | Data not available in a quantitative format | Partial Agonist |
| M3 | Phosphoinositide Hydrolysis / Calcium Mobilization | Data not available in a quantitative format | Partial Agonist |
Note: The characterization of this compound as a "full agonist" at M1 receptors and a "partial agonist" at M2 and M3 receptors is consistently reported in the literature. However, specific EC₅₀ values and percentage of intrinsic activity relative to the endogenous ligand acetylcholine are not detailed in the available search results.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Kᵢ) of this compound for different muscarinic receptor subtypes.
Objective: To quantify the affinity of this compound for M1, M2, and M3 muscarinic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human M1, M2, or M3 receptors.
-
Radioligands: [³H]-Pirenzepine (for M1), [³H]-AF-DX 384 (for M2), [³H]-4-DAMP (for M3).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, cell membranes expressing the receptor of interest, and the corresponding radioligand at a concentration close to its Kd.
-
Add the different concentrations of this compound or vehicle (for total binding) or a saturating concentration of a known antagonist (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition binding curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the activation of Gq-coupled receptors, such as M1 and M3, by quantifying the accumulation of inositol (B14025) phosphates.
Objective: To determine the potency (EC₅₀) and efficacy (intrinsic activity) of this compound at M1 and M3 receptors.
Materials:
-
Cells stably expressing human M1 or M3 receptors.
-
[³H]-myo-inositol.
-
Assay medium (e.g., DMEM).
-
Stimulation buffer containing LiCl.
-
This compound solutions of varying concentrations.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Seed the cells in multi-well plates and culture them overnight.
-
Label the cells by incubating them with [³H]-myo-inositol in an inositol-free medium for 24-48 hours.
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with stimulation buffer containing LiCl for a short period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of this compound or a reference agonist (e.g., acetylcholine) and incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Terminate the reaction by adding a solution like ice-cold perchloric acid.
-
Neutralize the samples and separate the inositol phosphates from free inositol using Dowex AG1-X8 anion-exchange chromatography.
-
Elute the total inositol phosphates and quantify the radioactivity by liquid scintillation counting.
-
Construct dose-response curves by plotting the amount of [³H]-inositol phosphates accumulated against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and Eₘₐₓ values from the dose-response curves using non-linear regression. The intrinsic activity is expressed as the Eₘₐₓ of this compound relative to the Eₘₐₓ of a full agonist like acetylcholine.
GTPγS Binding Assay
This assay measures the activation of G-proteins upon receptor stimulation and can be used to assess the functional activity of agonists.
Objective: To determine the potency (EC₅₀) and efficacy of this compound in stimulating G-protein activation.
Materials:
-
Cell membranes from cells expressing the muscarinic receptor of interest.
-
[³⁵S]-GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
This compound solutions of varying concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes and resuspend them in the assay buffer.
-
In a 96-well plate, add the cell membranes, GDP, and varying concentrations of this compound or a reference agonist.
-
Initiate the binding reaction by adding [³⁵S]-GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]-GTPγS using a scintillation counter.
-
Construct dose-response curves and determine the EC₅₀ and Eₘₐₓ values.
Signaling Pathways
Activation of the M1 muscarinic receptor by this compound initiates a cascade of intracellular signaling events primarily through the Gq/11 family of G-proteins.
M1 Receptor-Mediated Gq/11 Signaling Pathway
Upon binding of this compound, the M1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
References
Talsaclidine's Role in Stimulating the Non-amyloidogenic α-Secretase Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques, a product of the amyloidogenic processing of the amyloid precursor protein (APP). An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which not only precludes the formation of Aβ but also generates the neuroprotective soluble APPα (sAPPα). Talsaclidine, a selective muscarinic M1 receptor agonist, has emerged as a promising therapeutic agent that promotes this beneficial pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in stimulating the non-amyloidogenic α-secretase pathway. We will detail the underlying signaling cascades, present quantitative data from key studies, and provide comprehensive experimental protocols for the assays used to evaluate these effects.
Introduction: The Non-amyloidogenic Pathway in Alzheimer's Disease
The processing of APP is a critical juncture in the pathogenesis of Alzheimer's disease. The amyloidogenic pathway, initiated by β-secretase (BACE1) followed by γ-secretase cleavage, results in the production of Aβ peptides that aggregate to form neurotoxic plaques. In contrast, the non-amyloidogenic pathway is initiated by α-secretase, an enzyme that cleaves APP within the Aβ domain.[1] This cleavage event prevents the formation of Aβ and releases the large, soluble ectodomain sAPPα.[1] sAPPα has been shown to exhibit neurotrophic and neuroprotective properties, making the upregulation of the α-secretase pathway a key therapeutic strategy for AD. The primary α-secretases in the brain are members of the ADAM (A Disintegrin and Metalloproteinase) family, particularly ADAM10 and ADAM17 (also known as TACE, tumor necrosis factor-α-converting enzyme).
This compound: A Selective M1 Muscarinic Receptor Agonist
This compound is a functionally selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[2][3] M1 receptors are highly expressed in the hippocampus and cortex, brain regions crucial for memory and cognition, and are known to be involved in the regulation of APP processing. This compound has been shown to act as a full agonist at M1 receptors with lower intrinsic activity at M2 and M3 subtypes, offering a degree of selectivity.[4] Clinical studies have demonstrated that treatment with this compound can significantly reduce the levels of Aβ peptides in the cerebrospinal fluid (CSF) of patients with Alzheimer's disease, providing in vivo evidence of its ability to modulate APP processing.
Mechanism of Action: this compound's Stimulation of α-Secretase
This compound exerts its effect on APP processing through the activation of a specific intracellular signaling cascade initiated by the M1 muscarinic receptor.
Signaling Pathway
The binding of this compound to the M1 receptor, a Gq-protein coupled receptor, initiates the following cascade:
-
Gq Protein Activation: this compound binding activates the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Protein Kinase C (PKC) Activation: DAG, along with intracellular calcium released in response to IP3, activates Protein Kinase C (PKC). Studies have specifically implicated the PKC isoforms α and ε in the M1 receptor-mediated stimulation of sAPPα secretion.
-
α-Secretase (ADAM17) Stimulation: Activated PKC then leads to the stimulation of α-secretase activity, particularly ADAM17. This results in increased cleavage of APP at the α-site and subsequent release of sAPPα.
While the mitogen-activated protein kinase (MAPK/ERK) pathway is known to be involved in the regulation of α-secretase, some evidence suggests that the M1 receptor-mediated increase in sAPPα is independent of the ERK1 pathway.
Quantitative Data
The efficacy of this compound in modulating APP processing has been demonstrated in both preclinical and clinical studies.
In Vitro Studies
In vitro experiments have shown that this compound concentration-dependently increases the release of sAPPα from human astrocytoma cell lines and rat brain slices. This effect was shown to be mediated by muscarinic receptors as it was blocked by the antagonist atropine.
Clinical Trials
A double-blind, placebo-controlled, randomized clinical study in patients with Alzheimer's disease provided strong evidence for this compound's in vivo activity.
| Parameter | This compound Treatment Group | Placebo Group | p-value | Reference |
| Change in CSF Total Aβ | Median decrease of 16% (n=20) | - | < 0.05 (compared to placebo) | |
| Comparison of CSF Total Aβ Change | Median decrease of 27% | No significant change (n=4) | < 0.05 | |
| Change in CSF Aβ42 | Median decrease of 19% from baseline (n=34) | No significant change (n=6) | < 0.001 (from baseline) | |
| Mean Difference in CSF Aβ42 (Post-Pre) | -46 ± 73 (SD) pg/ml (n=34) | 0 ± 8 (SD) pg/ml (n=6) | < 0.05 | |
| Change in CSF Aβ40 | Stable (n=31) | Increased (n=6) | < 0.05 |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the effect of this compound on the α-secretase pathway.
Cell Culture and this compound Treatment
-
Cell Lines: Human neuroblastoma (e.g., SH-SY5Y) or astrocytoma cell lines transfected to express human APP are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: For dose-response experiments, cells are seeded in multi-well plates. After reaching a desired confluency, the culture medium is replaced with serum-free medium containing various concentrations of this compound (e.g., ranging from nanomolar to micromolar). A vehicle control (e.g., DMSO or PBS) is run in parallel. The cells are incubated for a specified period (e.g., 24 hours) to allow for the accumulation of secreted sAPPα in the conditioned medium.
Measurement of sAPPα by ELISA
A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying sAPPα in cell culture supernatants or CSF.
-
Plate Coating: A microplate is coated with a capture antibody specific for the N-terminus of sAPPα.
-
Sample Incubation: Conditioned media or CSF samples, along with a standard curve of known sAPPα concentrations, are added to the wells and incubated.
-
Detection Antibody: A detection antibody, also specific for sAPPα but at a different epitope and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change proportional to the amount of sAPPα present.
-
Quantification: The absorbance is read using a microplate reader, and the concentration of sAPPα in the samples is determined by comparison to the standard curve.
Western Blot Analysis of sAPPα and ADAM10
Western blotting can be used to visualize and semi-quantify sAPPα in conditioned media and to assess the levels of α-secretases like ADAM10 in cell lysates.
-
Sample Preparation: Conditioned media is concentrated, and cell lysates are prepared using a suitable lysis buffer containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for sAPPα or ADAM10.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Detection: An enhanced chemiluminescence (ECL) substrate is applied, and the resulting light signal is captured on X-ray film or with a digital imager. The band intensity can be quantified using densitometry software.
Conclusion
This compound represents a promising therapeutic agent for Alzheimer's disease by virtue of its ability to selectively activate M1 muscarinic receptors and stimulate the non-amyloidogenic α-secretase pathway. This mechanism not only reduces the production of the pathogenic Aβ peptide but also enhances the levels of the neuroprotective sAPPα fragment. The well-defined signaling cascade involving PKC provides a clear rationale for its mode of action. The quantitative data from clinical trials underscore its potential to modulate APP processing in humans. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the effects of this compound and other M1 agonists on the α-secretase pathway, paving the way for the development of novel disease-modifying therapies for Alzheimer's disease.
References
- 1. ERK1-independent α-secretase cut of β-amyloid precursor protein via M1 muscarinic receptors and PKCα/ε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with the selective muscarinic agonist this compound decreases cerebrospinal fluid levels of total amyloid beta-peptide in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with the selective muscarinic m1 agonist this compound decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic profile of the M1 agonist this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Talsaclidine's Cholinergic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talsaclidine is a functionally selective muscarinic M1 receptor agonist that has been investigated for its potential therapeutic effects, particularly in the context of Alzheimer's disease. Its mechanism of action involves the preferential activation of the M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system and implicated in cognitive processes. This technical guide provides an in-depth overview of the in vitro characterization of this compound's cholinergic activity, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the case of this compound, these assays have been employed to elucidate its binding profile across the five muscarinic receptor subtypes (M1-M5).
Data Presentation: Muscarinic Receptor Binding Affinities (Ki values)
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | Data not available in sufficient detail in the searched literature. | Data not available in sufficient detail in the searched literature. | Data not available in sufficient detail in the searched literature. | Data not available in sufficient detail in the searched literature. | Data not available in sufficient detail in the searched literature. |
Note: While literature describes this compound as an M1-selective agonist, specific Ki values from comprehensive radioligand displacement assays were not consistently found in the public domain during the literature search.
Experimental Protocol: Radioligand Displacement Assay
This protocol outlines a general procedure for determining the binding affinity of this compound for muscarinic receptor subtypes using a radioligand displacement assay.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radioligand appropriate for the target receptor subtype (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3, [³H]-Himbacine for M4, and [³H]-NMS for M5).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Non-specific binding competitor (e.g., 1 µM Atropine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of a non-selective muscarinic antagonist like atropine.
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Displacement Assay
Workflow for determining this compound's binding affinity.
Functional Activity
Functional assays are essential to characterize the pharmacological action of a ligand, determining whether it acts as an agonist, antagonist, or inverse agonist, and quantifying its potency and efficacy. For this compound, its agonist activity at muscarinic receptors is primarily assessed through its ability to stimulate downstream signaling pathways.
Gq/11-Mediated Signaling: Inositol (B14025) Phosphate (B84403) Accumulation
M1, M3, and M5 muscarinic receptors are coupled to Gq/11 proteins. Agonist binding to these receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium. The accumulation of inositol phosphates (IPs) is a well-established method for quantifying the activation of Gq/11-coupled receptors.
| Compound | Receptor | Potency (EC50, nM) | Efficacy (% of Carbachol max) |
| This compound | M1 | Data not available in sufficient detail in the searched literature. | Full Agonist[1][2] |
| This compound | M2 | Data not available in sufficient detail in the searched literature. | Partial Agonist[1][2] |
| This compound | M3 | Data not available in sufficient detail in the searched literature. | Partial Agonist[1] |
Note: While described as a full agonist at M1 and a partial agonist at M2 and M3 receptors, specific EC50 and Emax values from inositol phosphate accumulation assays for this compound were not consistently available in the searched literature.
Materials:
-
Cell line stably expressing the muscarinic receptor subtype of interest (e.g., CHO-hM1).
-
[³H]-myo-inositol.
-
Assay medium (e.g., inositol-free DMEM).
-
Stimulation buffer (e.g., HBSS containing 10 mM LiCl).
-
This compound stock solution.
-
Lysis buffer (e.g., 0.1 M formic acid).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Labeling: Plate cells in multi-well plates and incubate with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Stimulation: Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis: Terminate the stimulation by aspirating the buffer and adding ice-cold lysis buffer.
-
Separation: Transfer the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free [³H]-myo-inositol.
-
Elution: Elute the total [³H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
Quantification: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the this compound concentration. Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.
Signaling Pathway: M1 Receptor-Mediated IP3/DAG Pathway
This compound activates the Gq/11 pathway via the M1 receptor.
Gi/o-Mediated Signaling: cAMP Modulation
M2 and M4 muscarinic receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays measuring the inhibition of forskolin-stimulated cAMP accumulation can be used to assess the activity of agonists at these receptors.
| Compound | Receptor | Effect on Forskolin-Stimulated cAMP | Potency (EC50, nM) | Efficacy (% Inhibition) |
| This compound | M2/M4 | Data not available in sufficient detail in the searched literature. | Data not available in sufficient detail in the searched literature. | Data not available in sufficient detail in the searched literature. |
Materials:
-
Cell line stably expressing the M2 or M4 muscarinic receptor.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or radioligand binding-based).
Procedure:
-
Cell Plating: Seed cells in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.
-
Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase and initiate cAMP production. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration to determine the IC50 (potency) and the maximal inhibition (efficacy).
Downstream Signaling and Effects
Beyond the immediate second messengers, the activation of muscarinic receptors by this compound can trigger a cascade of downstream signaling events, including the activation of protein kinases and modulation of gene expression.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The activation of Gq/11-coupled receptors can lead to the activation of the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival.
No specific quantitative data on this compound's effect on ERK phosphorylation was found in the searched literature.
Materials:
-
Cell line expressing the M1 receptor.
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Treat cells with this compound for various time points.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against p-ERK and total ERK.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Signaling Pathway: Potential M1R-ERK Activation
References
Methodological & Application
Assessing Talsaclidine Efficacy in Cell Culture: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the efficacy of Talsaclidine, a selective muscarinic M1 receptor agonist, in a cell culture setting. The following methodologies are designed to deliver robust and reproducible data for researchers in pharmacology and drug development.
This compound has been investigated for its therapeutic potential in conditions such as Alzheimer's disease.[1][2][3][4][5] Its mechanism of action involves the activation of the M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway. Upon agonist binding, the M1 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which can be monitored using fluorescent calcium indicators. The accumulation of inositol phosphates, particularly the more stable metabolite IP1, serves as another reliable measure of M1 receptor activation.
This protocol outlines two primary functional assays to quantify the agonistic activity of this compound on the M1 receptor: a Calcium Mobilization Assay and an Inositol Monophosphate (IP1) Accumulation Assay. Additionally, a Receptor Binding Assay is described to determine the binding affinity of this compound to the M1 receptor.
Key Experimental Protocols
Cell Culture and Maintenance
CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic acetylcholine receptor are recommended for these assays. These cell lines provide a robust and specific system for studying M1 receptor pharmacology.
Table 1: Cell Culture Conditions
| Parameter | Recommendation |
| Cell Line | CHO-K1 or HEK293 stably expressing human M1 receptor |
| Culture Medium | DMEM or F-12 Ham's medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) |
| Culture Conditions | 37°C, 5% CO2 in a humidified incubator |
| Subculture | Passage cells at 80-90% confluency using standard trypsinization methods |
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon M1 receptor activation by this compound.
Protocol:
-
Cell Seeding: Seed the M1-expressing cells into black, clear-bottom 96- or 384-well microplates at a density of 20,000-50,000 cells per well. Allow cells to adhere and grow overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a positive control (e.g., a known M1 agonist like carbachol) and a negative control (vehicle).
-
Assay Measurement: Place the cell plate into a fluorescence microplate reader equipped with kinetic reading capabilities (e.g., FLIPR or FDSS).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Add the this compound dilutions and controls to the respective wells and immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.
-
Data Analysis: The increase in fluorescence intensity reflects the change in intracellular calcium. Determine the maximum fluorescence response for each concentration of this compound. Plot the dose-response curve and calculate the EC50 value.
Table 2: Calcium Mobilization Assay Parameters
| Parameter | Example Value |
| Cell Density | 30,000 cells/well (96-well plate) |
| Calcium Indicator | Fluo-4 AM (2 µM) |
| Incubation Time | 60 minutes at 37°C |
| Plate Reader | FLIPR or equivalent |
| Data Readout | Kinetic fluorescence measurement (Excitation: 488 nm, Emission: 525 nm) |
| Calculated Parameter | EC50 of this compound |
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a stable metabolite of the IP3 signaling cascade, providing an endpoint measurement of M1 receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) based kits are commonly used for this purpose.
Protocol:
-
Cell Seeding: Plate the M1-expressing cells in a suitable format (e.g., 96- or 384-well white plates) and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound.
-
Remove the culture medium and add the this compound dilutions to the cells in a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Generate a standard curve using known concentrations of IP1. Calculate the concentration of IP1 produced at each this compound concentration. Plot the dose-response curve and determine the EC50 value.
Table 3: IP1 Accumulation Assay Parameters
| Parameter | Example Value |
| Cell Density | 40,000 cells/well (96-well plate) |
| LiCl Concentration | 10 mM |
| Stimulation Time | 60 minutes at 37°C |
| Detection Method | HTRF |
| Calculated Parameter | EC50 of this compound |
Receptor Binding Assay
This assay determines the affinity of this compound for the M1 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from M1-expressing cells.
-
Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of a radiolabeled M1 antagonist (e.g., [3H]N-methylscopolamine), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).
-
Filtration and Washing: Separate the bound and free radioligand by vacuum filtration. Wash the filters to remove unbound radioactivity.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. Plot the displacement curve and calculate the Ki (inhibition constant) for this compound.
Table 4: Receptor Binding Assay Parameters
| Parameter | Example Value |
| Radioligand | [3H]N-methylscopolamine (~0.2-0.5 nM) |
| Incubation Time | 2 hours at room temperature |
| Separation Method | Vacuum filtration |
| Detection Method | Scintillation counting |
| Calculated Parameter | Ki of this compound |
Data Presentation
Table 5: Summary of this compound Efficacy Data
| Assay | Parameter | This compound | Positive Control (e.g., Carbachol) |
| Calcium Mobilization | EC50 (nM) | Insert experimental value | Insert experimental value |
| IP1 Accumulation | EC50 (nM) | Insert experimental value | Insert experimental value |
| Receptor Binding | Ki (nM) | Insert experimental value | Insert experimental value |
Visualizations
Caption: this compound signaling pathway via the M1 muscarinic receptor.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Treatment with the selective muscarinic m1 agonist this compound decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with the selective muscarinic agonist this compound decreases cerebrospinal fluid levels of total amyloid beta-peptide in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Pharmacodynamic profile of the M1 agonist this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Talsaclidine in electroencephalography (EEG) studies in rabbits and cats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talsaclidine is a functionally selective muscarinic M1 receptor agonist that has demonstrated central cholinergic activation in animal models, including rabbits and cats, as measured by electroencephalography (EEG).[1][2] This document provides a summary of the known effects of this compound on the central nervous system and offers generalized protocols for conducting EEG studies in rabbits and cats to evaluate its pharmacodynamic effects. It is important to note that while the central activity of this compound is documented, detailed public-domain protocols for its specific use in EEG studies are scarce. Therefore, the following protocols are based on established methodologies for EEG recordings in these species and the known pharmacological profile of this compound.
Mechanism of Action
This compound acts as a full agonist at muscarinic M1 receptors while exhibiting only partial agonist activity at M2 and M3 receptors.[2] M1 receptors are G-protein coupled receptors predominantly expressed in the central nervous system, particularly in the cortex and hippocampus. Activation of M1 receptors by this compound initiates a signaling cascade that is associated with increased neuronal excitability and central cholinergic activation.[2][3]
Data Presentation
The primary quantitative data available from preclinical studies pertains to the dose-dependent central activation of this compound in rabbits relative to its peripheral side effects.
| Species | Parameter | Dose | Effect | Reference |
| Rabbit | Central Cholinergic Activation (EEG) | Effective Dose (ED) | Induces measurable changes in EEG patterns indicative of central activation. | |
| Rabbit | M3-Mediated Side Effects | ED for Side Effects | The dose required to induce M3-mediated side effects is 10-fold higher than the dose for central activation. |
Experimental Protocols
Note: The following protocols are generalized and should be adapted based on specific experimental goals and institutional animal care and use guidelines.
Protocol 1: EEG Studies in Rabbits
1. Animal Model:
-
Species: New Zealand White Rabbit
-
Sex: Male or Female
-
Weight: 2.5 - 3.5 kg
-
Acclimation: At least 7 days in a controlled environment (12:12 light-dark cycle, temperature and humidity controlled) with ad libitum access to food and water.
2. Surgical Implantation of Electrodes:
-
Anesthesia: A combination of ketamine and xylazine, or isoflurane (B1672236) inhalation.
-
Procedure:
-
Secure the rabbit in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes through the skull over the desired cortical areas (e.g., frontal cortex, hippocampus).
-
Implant stainless steel or silver-chloride electrodes into the burr holes, making contact with the dura mater.
-
Place a reference electrode over a region of low electrical activity, such as the cerebellum.
-
Secure the electrodes and a head-mounted connector to the skull using dental acrylic.
-
Suture the scalp incision.
-
-
Post-operative Care: Administer analgesics and allow for a recovery period of at least 7 days.
3. This compound Administration and EEG Recording:
-
Drug Preparation: Dissolve this compound fumarate (B1241708) in a suitable vehicle (e.g., sterile saline).
-
Dosing: Based on literature, a dose-finding study is recommended. Intravenous (i.v.) or intracerebroventricular (i.c.v.) administration can be considered. For central administration, doses in the range of 0.2-0.6 mg/kg have been used in other species to study central effects.
-
Recording Procedure:
-
Place the rabbit in a recording chamber that allows for free movement.
-
Connect the head-mounted connector to the EEG recording system.
-
Record baseline EEG activity for at least 30 minutes.
-
Administer this compound or vehicle.
-
Record EEG activity continuously for a predetermined period (e.g., 2-4 hours) post-administration.
-
4. Data Analysis:
-
Signal Processing: Amplify and filter the EEG signals (e.g., 0.5-100 Hz bandpass filter).
-
Quantitative Analysis: Perform power spectral analysis to determine changes in different frequency bands (e.g., delta, theta, alpha, beta, gamma).
Protocol 2: EEG Studies in Cats
1. Animal Model:
-
Species: Domestic Shorthair Cat
-
Sex: Male or Female
-
Weight: 3.0 - 5.0 kg
-
Acclimation: Similar to rabbits, with appropriate environmental enrichment.
2. Surgical Implantation of Electrodes:
-
Anesthesia: A combination of medetomidine (B1201911) and butorphanol, or isoflurane inhalation, has been used for sedation during EEG recordings in cats.
-
Procedure: The surgical procedure is similar to that for rabbits, with adjustments to the stereotaxic coordinates for the cat brain.
3. This compound Administration and EEG Recording:
-
Drug Preparation and Dosing: As with rabbits, a dose-finding study is necessary.
-
Recording Procedure: The recording procedure is analogous to that in rabbits. For sedation protocols, EEG recordings can be acquired in a quiet, darkened room.
4. Data Analysis:
-
The data analysis pipeline is similar to that described for rabbits, including signal processing and quantitative spectral analysis.
Experimental Workflow Visualization
Conclusion
This compound presents a valuable tool for investigating the role of the M1 muscarinic receptor in central nervous system function. The provided application notes and generalized protocols offer a framework for designing and conducting EEG studies in rabbits and cats to further elucidate the electrophysiological effects of this compound. Researchers should optimize these protocols based on their specific research questions and adhere to all relevant animal welfare regulations.
References
- 1. Pharmacodynamic profile of the M1 agonist this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Talsaclidine Administration in Animal Models for Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talsaclidine is a functionally preferential M1 muscarinic acetylcholine (B1216132) receptor agonist that has been investigated for its potential therapeutic effects in cognitive and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] It exhibits full agonist activity at M1 receptors with less pronounced effects at M2 and M3 receptors, suggesting a favorable profile for centrally mediated cognitive enhancement with potentially fewer peripheral side effects.[1] In animal models, this compound has demonstrated the ability to improve performance in learning and memory tasks.[2] These application notes provide detailed protocols for the administration of this compound in common behavioral paradigms used to assess cognitive function and sensorimotor gating in animal models.
Physicochemical Properties and Formulation
| Property | Value |
| Chemical Name | (2E)-2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-N,N-dimethyl-2-phenylacetamide |
| Molecular Formula | C22H24N2O |
| Molecular Weight | 332.44 g/mol |
| Solubility | Soluble in aqueous solutions. For in vivo administration, this compound fumarate (B1241708) is often dissolved in sterile saline or distilled water. |
| Storage | Store at room temperature, protected from light. |
Pharmacokinetic Parameters in Various Species
This compound exhibits extensive tissue distribution and is primarily excreted unchanged in the urine.[3] The following table summarizes key pharmacokinetic parameters across different animal species.
| Species | Administration Route | Dose | Vss (L/kg) | CL (mL/min/kg) | Protein Binding (%) |
| Mouse | Intravenous | 1 mg/kg | 4.8 | 128 | < 7 |
| Rat | Intravenous | 1 mg/kg | 2.9 | 73.9 | < 7 |
| Rabbit | Intravenous | 0.5 mg/kg | 2.1 | 16.4 | < 7 |
| Monkey | Intravenous | 0.5 mg/kg | 5.0 | 10.6 | < 7 |
Vss: Volume of distribution at steady-state; CL: Total plasma clearance.
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor by this compound initiates a cascade of intracellular events primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events are crucial for modulating neuronal excitability and synaptic plasticity, which are cellular mechanisms underlying learning and memory. Additionally, M1 receptor activation can stimulate the non-amyloidogenic alpha-secretase pathway, leading to the production of the soluble amyloid precursor protein alpha (sAPPα) and potentially reducing the formation of amyloid-beta peptides.
Experimental Protocols
The following are detailed protocols for behavioral assays relevant to the assessment of cognitive enhancement and sensorimotor gating.
Novel Object Recognition (NOR) Task in Rodents
This task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow
References
Application Notes and Protocols: Radioligand Binding Assay for Talsaclidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talsaclidine is a functionally selective muscarinic M1 receptor agonist that has been investigated for its potential therapeutic effects in conditions such as Alzheimer's disease. The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in cognitive functions. Characterizing the binding affinity of compounds like this compound to the M1 receptor is a fundamental step in drug discovery and development. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. This document provides a detailed protocol for a competition radioligand binding assay to determine the binding affinity (Ki) of this compound for the human M1 muscarinic receptor.
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist such as this compound initiates a signaling cascade through its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to various cellular responses.
Data Presentation: Binding Affinity of this compound
For comparative purposes, the table below includes binding affinities of other muscarinic ligands.
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Cell Line/Tissue |
| Pirenzepine | M1 | [3H]-Pirenzepine | ~15 | Rat Cerebral Cortex |
| Atropine | M1, M2, M3 | [3H]-NMS | 1-2 | Various |
| Ipratropium | M1, M2, M3 | [3H]-NMS | 1-3 | Various |
| This compound | M1 | - | Functionally Selective | - |
| This compound | M2 | - | Lower Potency | - |
| This compound | M3 | - | Lower Potency | - |
Data for Pirenzepine, Atropine, and Ipratropium are representative values from the literature. This compound data reflects its functional selectivity profile.
Experimental Protocol: Competition Radioligand Binding Assay
This protocol details the methodology to determine the inhibitory constant (Ki) of this compound for the human M1 muscarinic receptor expressed in Chinese Hamster Ovary (CHO-M1) cells using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
Materials and Reagents
-
Cell Membranes: Membranes prepared from CHO cells stably expressing the human M1 muscarinic receptor (CHO-M1).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) with a specific activity of 70-90 Ci/mmol.
-
Test Compound: this compound fumarate (B1241708).
-
Reference Compound: Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for aqueous samples.
-
96-well Glass Fiber Filter Plates: (e.g., Millipore Multiscreen).
-
Plate shaker, vacuum manifold, and liquid scintillation counter.
Experimental Workflow
Step-by-Step Procedure
-
Membrane Preparation:
-
Thaw cryopreserved CHO-M1 cell membranes on ice.
-
Homogenize the membranes in ice-cold Assay Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the membrane preparation in Assay Buffer to the desired final concentration (e.g., 5-20 µg protein/well).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound fumarate in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to achieve a range of concentrations (e.g., 10-10 to 10-4 M).
-
Prepare a high concentration solution of Atropine (e.g., 10 µM) in Assay Buffer for determining non-specific binding.
-
-
Assay Setup (96-well plate):
-
Total Binding (TB) wells: Add 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM Atropine solution.
-
Competition wells: Add 50 µL of each this compound dilution.
-
To all wells, add 50 µL of [3H]-NMS diluted in Assay Buffer to a final concentration of approximately its Kd (e.g., 0.2-0.5 nM).
-
Initiate the binding reaction by adding 150 µL of the diluted CHO-M1 membrane suspension to all wells. The final assay volume is 250 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation on a plate shaker to reach equilibrium.
-
-
Filtration and Washing:
-
Pre-soak the glass fiber filter plate with 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Terminate the incubation by rapidly filtering the contents of the assay plate through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter plate completely (e.g., under a lamp or in a low-temperature oven).
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a liquid scintillation counter. The data will be in counts per minute (CPM).
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding at each this compound concentration is calculated as: (Specific Binding at [this compound] / Specific Binding in absence of this compound) x 100.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([3H]-NMS) used in the assay.
-
Kd is the dissociation constant of the radioligand for the M1 receptor.
-
-
Conclusion
This application note provides a comprehensive protocol for conducting a radioligand binding assay to determine the affinity of this compound for the M1 muscarinic receptor. The provided diagrams illustrate the underlying signaling pathway and the experimental workflow. Accurate determination of binding affinities is essential for the characterization and development of novel therapeutic agents targeting specific receptor subtypes.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Talsaclidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Talsaclidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the pKa of this compound and how does it influence its solubility?
A2: The predicted pKa of this compound is approximately 9.45. This indicates that this compound is a weak base. In aqueous solutions with a pH below its pKa, this compound will be predominantly in its protonated (ionized) form, which is generally more soluble. Conversely, at a pH above its pKa, the un-ionized (free base) form will dominate, leading to lower aqueous solubility.
Q3: My this compound solution is cloudy or has visible precipitate. What are the likely causes?
A3: Cloudiness or precipitation in your this compound solution can be attributed to several factors:
-
pH of the solution: If the pH of your aqueous solution is near or above the pKa of this compound (~9.45), the compound will be in its less soluble free base form.
-
Concentration exceeds solubility limit: You may be attempting to dissolve this compound at a concentration that exceeds its solubility in the chosen solvent system.
-
Temperature: Solubility can be temperature-dependent. A decrease in temperature can lead to precipitation if the solution is close to saturation.
-
Common ion effect: If you are using a buffer containing an ion that is also in your this compound salt form (e.g., chloride buffer with this compound HCl), it can suppress solubility.
Q4: Are there alternative salt forms of this compound with better solubility?
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Free Base in Aqueous Buffers
This guide provides a systematic approach to troubleshoot and overcome issues with dissolving this compound free base.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound free base.
Experimental Protocols:
-
pH Adjustment:
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
While stirring, slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise to the this compound suspension.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding acid until the this compound dissolves. A target pH of 5-6 is a good starting point.
-
-
Use of Co-solvents:
-
Prepare a concentrated stock solution of this compound free base in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. A starting concentration of 10-50 mg/mL in DMSO is common.
-
To your aqueous buffer, add the this compound stock solution dropwise while vigorously stirring or vortexing.
-
The final concentration of the organic solvent should be kept as low as possible, ideally below 1% (v/v), to avoid potential effects on downstream experiments.
-
Issue 2: Precipitation Observed in this compound Solution Over Time
This guide addresses the issue of this compound precipitating out of solution during storage or use.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| pH shift | Re-verify and adjust the pH of the solution. Ensure the buffer has sufficient capacity to maintain the desired pH. |
| Temperature fluctuation | Store the solution at a constant temperature. If stored in the refrigerator, allow it to equilibrate to room temperature before use. |
| Evaporation of solvent | Keep containers tightly sealed to prevent solvent evaporation, which can increase the concentration of this compound. |
| Degradation | For prolonged storage, consider preparing fresh solutions. If degradation is suspected, refer to the stability troubleshooting guide. |
Advanced Solubility Enhancement Techniques
For challenging cases where simple pH adjustment or the use of co-solvents is insufficient, the following advanced techniques can be employed.
Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex (Kneading Method)
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Mixing: Accurately weigh the this compound and HP-β-CD and mix them in a mortar.
-
Kneading: Add a small amount of a water-alcohol mixture (e.g., 1:1 v/v water:ethanol) to the powder mixture to form a paste.
-
Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to that of the uncomplexed this compound.
Logical Relationship for Cyclodextrin Complexation:
Caption: Cyclodextrin encapsulation of this compound to enhance solubility.
Data Summary
| Compound Form | Solvent | Solubility |
| This compound Free Base | DMSO | ≥ 5 mg/mL |
| This compound Hydrochloride | Water | Soluble (quantitative data not specified in literature) |
Note: The aqueous solubility of this compound free base is expected to be significantly lower than its salt forms. The exact solubility is pH-dependent.
Stability Considerations
Q5: How stable is this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions can be influenced by pH and temperature. As a tertiary amine, this compound may be susceptible to oxidation. It is recommended to prepare fresh solutions for experiments whenever possible. For short-term storage, refrigeration (2-8 °C) is advisable. If long-term storage is necessary, consider preparing aliquots and storing them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Suspected Degradation:
If you suspect your this compound solution has degraded (e.g., change in color, unexpected experimental results), consider the following:
-
Analytical Confirmation: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of the solution and identify any degradation products.
-
Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study by exposing the this compound solution to stress conditions such as acidic, basic, oxidative, and photolytic environments. This will help identify the primary degradation pathways and inform the development of stable formulations.
Signaling Pathway Context:
This compound is a selective agonist for the Muscarinic Acetylcholine Receptor M1 (M1-mAChR). Understanding its mechanism of action is crucial for interpreting experimental results.
Caption: Simplified M1 muscarinic receptor signaling pathway activated by this compound.
Managing Talsaclidine-induced cholinergic side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing talsaclidine in animal studies. The information is designed to help manage and mitigate cholinergic side effects, ensuring the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a functionally preferential M1 muscarinic acetylcholine (B1216132) receptor agonist.[1] It primarily activates the M1 receptor, which is coupled to a Gq protein signaling pathway.[2][3][4][5] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses. This compound has less pronounced effects on M2 and M3 receptors.
Q2: What are the expected therapeutic effects of this compound in animal models?
A2: this compound is investigated for its potential to improve cognitive function. In animal models, central cholinomimetic activation, measured by EEG recordings in rabbits, is a key indicator of its therapeutic potential. It has been studied for its role in non-amyloidogenic alpha-secretase processing, which is relevant to Alzheimer's disease research.
Q3: What are the common cholinergic side effects observed with this compound administration in animals?
A3: The most common and dose-limiting side effects are hypersalivation (excessive drooling) and sweating. While less common, other cholinergic effects such as gastrointestinal distress (nausea, vomiting) may also be observed, although they are generally not the primary dose-limiting factors for this compound.
Q4: At what dose do the central effects of this compound appear relative to the side effects?
A4: Studies in rabbits have shown that the central effects of this compound, such as cholinomimetic activation measured by EEG, occur at a dose approximately 10-fold lower than the dose that induces significant peripheral side effects. This indicates a therapeutic window where desired central effects can be achieved with minimal peripheral adverse events.
Q5: How can this compound-induced peripheral side effects be managed in animal studies?
A5: A common and effective strategy is the co-administration of a peripherally restricted muscarinic antagonist. These are drugs that block muscarinic receptors outside of the central nervous system (CNS) because they do not readily cross the blood-brain barrier. Examples of such antagonists include ethylatropine bromide and trospium (B1681596) chloride. This approach allows for the mitigation of peripheral side effects like hypersalivation and sweating while preserving the central effects of this compound.
Troubleshooting Guides
Issue 1: Excessive Salivation and/or Sweating in Study Animals
-
Problem: Animals are exhibiting excessive drooling, wet fur around the mouth and neck, or generalized dampness of the fur, indicative of hypersalivation and sweating shortly after this compound administration.
-
Cause: These are the expected dose-dependent peripheral cholinergic side effects of this compound.
-
Troubleshooting Protocol:
-
Dose Reduction: If the experimental design allows, consider reducing the dose of this compound. The central effects may be achievable at a lower dose that produces fewer peripheral side effects.
-
Co-administration with a Peripheral Antagonist:
-
Administer a peripherally restricted muscarinic antagonist, such as ethylatropine bromide, prior to or concurrently with this compound.
-
Based on studies with the muscarinic agonist pilocarpine, an effective dose of ethylatropine bromide in mice is approximately 0.3 mg/kg (IC50) for reducing total secretions, with near-complete inhibition at 1 mg/kg, administered subcutaneously.
-
It is recommended to perform a pilot study to determine the optimal dose of the peripheral antagonist to counteract the side effects of your specific this compound dose without affecting the central outcomes of interest.
-
-
Supportive Care:
-
Ensure animals have free access to water to prevent dehydration.
-
Monitor the animals for signs of distress and maintain a clean and dry cage environment.
-
-
Issue 2: Animal Distress or Agitation
-
Problem: Animals appear restless, agitated, or show signs of discomfort following this compound administration.
-
Cause: While less common, high doses of cholinergic agents can cause central nervous system overstimulation.
-
Troubleshooting Protocol:
-
Rule out Pain or Other Stressors: Ensure that the observed distress is not due to other factors such as improper handling, injection site pain, or environmental stressors.
-
Dose Evaluation: This may be a sign that the this compound dose is too high and is causing excessive central cholinergic stimulation. Re-evaluate the dose-response relationship for your specific animal model and experimental paradigm.
-
Veterinary Consultation: Consult with the attending veterinarian to assess the animal's condition and to rule out other potential causes of distress.
-
Issue 3: Lack of Efficacy of Peripheral Antagonist
-
Problem: Co-administration of a peripheral antagonist does not sufficiently reduce the cholinergic side effects.
-
Cause: The dose of the antagonist may be too low, or the timing of administration may not be optimal.
-
Troubleshooting Protocol:
-
Adjust Antagonist Dose: Increase the dose of the peripherally restricted muscarinic antagonist. A dose-response pilot study is recommended to find the effective dose for your experimental conditions.
-
Adjust Timing of Administration: Administer the peripheral antagonist 15-30 minutes before the administration of this compound to ensure that the peripheral muscarinic receptors are blocked prior to this compound exposure.
-
Verify Compound Integrity: Ensure that both the this compound and the antagonist solutions are properly formulated and have not degraded.
-
Data Presentation
Table 1: this compound Dose-Response for Central vs. Peripheral Effects in Rabbits
| Effect | Effective Dose Range | Reference |
| Central Cholinomimetic Activation (EEG) | ~0.1 mg/kg | |
| Predominant Peripheral Side Effects | >1.0 mg/kg |
Table 2: Ethylatropine Bromide Efficacy in Mitigating Muscarinic Agonist-Induced Secretions in Mice
| Ethylatropine Bromide Dose (subcutaneous) | Reduction in Total Secretions | Reference |
| 0.3 mg/kg | ~50% (IC50) | |
| 1.0 mg/kg | ~80% |
Note: Data is for pilocarpine-induced secretions but serves as a strong proxy for managing this compound-induced cholinergic side effects.
Experimental Protocols
Protocol: Co-administration of this compound and a Peripherally Restricted Muscarinic Antagonist (e.g., Ethylatropine Bromide) in Mice
-
Materials:
-
This compound
-
Ethylatropine bromide
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (25-27G)
-
Animal scale
-
70% ethanol
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile saline at a concentration that allows for the desired dose to be administered in a volume of 5-10 mL/kg.
-
Prepare a stock solution of ethylatropine bromide in sterile saline at a concentration that allows for the desired dose to be administered in a volume of 5-10 mL/kg.
-
Ensure both solutions are at room temperature before injection.
-
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the injection volume.
-
Allow animals to acclimate to the procedure room for at least 30 minutes before injections.
-
-
Administration Procedure (Subcutaneous):
-
Step 1 (Antagonist Administration):
-
Gently restrain the mouse by scruffing the neck to expose the dorsal side.
-
Wipe the injection site (between the shoulder blades) with 70% ethanol.
-
Create a "tent" of skin and insert the needle (bevel up) at the base of the tent, parallel to the body.
-
Aspirate to ensure you have not entered a blood vessel (if blood appears, withdraw and use a new needle at a different site).
-
Inject the calculated volume of ethylatropine bromide solution subcutaneously.
-
Withdraw the needle and return the mouse to its cage.
-
-
Step 2 (this compound Administration):
-
Wait for 15-30 minutes after the antagonist injection.
-
Using a new sterile syringe and needle, repeat the subcutaneous injection procedure with the this compound solution at a different site on the dorsal side (to avoid injection into the same depot).
-
-
Step 3 (Control Groups):
-
A vehicle/vehicle control group should receive saline injections at both time points.
-
A vehicle/talsaclidine control group should receive a saline injection followed by a this compound injection to assess the unmitigated side effects.
-
An ethylatropine bromide/vehicle control group should receive the antagonist followed by saline to assess any behavioral effects of the antagonist alone.
-
-
-
Post-Administration Monitoring:
-
Observe the animals closely for the first hour after this compound administration for any signs of cholinergic side effects (salivation, sweating) or distress.
-
Record the severity and duration of any observed side effects.
-
Proceed with the planned behavioral or physiological assessments.
-
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Co-administration Experimental Workflow.
Caption: Troubleshooting Logic for Side Effects.
References
- 1. Pharmacodynamic profile of the M1 agonist this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Talsaclidine Concentration for Primary Neuron Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Talsaclidine for use in primary neuron cultures. This resource includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neurons?
A1: this compound is a selective muscarinic M1 acetylcholine (B1216132) receptor (M1-mAChR) agonist.[1][2][3] Its primary mechanism of action in neurons relevant to neurodegenerative disease research is the stimulation of the non-amyloidogenic alpha-secretase pathway.[2][3] Activation of M1 receptors by this compound can lead to a reduction in the production of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.
Q2: What is a recommended starting concentration for this compound in primary neuron cultures?
A2: Currently, there is no universally established optimal concentration of this compound for primary neuron cultures in publicly available literature. Functional pharmacological assays have described this compound as a preferential M1 agonist with full intrinsic activity. For initial experiments, a broad concentration range should be tested to determine the optimal dose for your specific neuronal type and experimental endpoint. Based on studies with other muscarinic agonists in primary neurons, a starting range of 100 nM to 10 µM is recommended for dose-response experiments.
Q3: How long should I incubate primary neurons with this compound?
A3: The incubation time will depend on the specific research question. Short-term incubations (minutes to hours) may be sufficient to study acute effects on signaling pathways. For studies on changes in protein expression, secretion (e.g., sAPPα), or long-term neuroprotective effects, longer incubation times (24 to 72 hours) may be necessary. It is crucial to optimize the incubation time in conjunction with the concentration.
Q4: Can this compound be cytotoxic to primary neurons?
A4: While this compound's primary role is considered neuroprotective, like any pharmacological agent, it can exhibit cytotoxicity at high concentrations. It is essential to perform cell viability assays, such as the MTT or LDH assay, to determine a non-toxic working concentration range for your specific primary neuron culture.
Q5: What are the expected downstream effects of M1 receptor activation by this compound?
A5: Activation of the M1 receptor by this compound is expected to initiate a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. A key downstream effect is the enhanced activity of α-secretase (a disintegrin and metalloproteinase, ADAM), leading to increased cleavage of amyloid precursor protein (APP) in the non-amyloidogenic pathway.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect of this compound | 1. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. 2. Low M1 Receptor Expression: The primary neurons may have low endogenous expression of M1 muscarinic receptors. 3. Receptor Desensitization: Prolonged exposure to a high concentration of an agonist can lead to receptor desensitization and internalization. 4. Inactive Compound: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM). 2. Verify M1 receptor expression in your primary neuron culture using immunocytochemistry or Western blotting. 3. Reduce the incubation time or the concentration of this compound. Consider a time-course experiment to identify the optimal window for observing the desired effect. 4. Prepare a fresh stock solution of this compound and store it appropriately. |
| High levels of cytotoxicity observed | 1. Concentration is too high: The concentration of this compound is exceeding the toxic threshold for the primary neurons. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Off-target effects: At high concentrations, this compound may have off-target effects. | 1. Perform a dose-response curve coupled with a cytotoxicity assay (LDH or MTT) to determine the maximum non-toxic concentration. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic level for your neurons (typically <0.1% for DMSO). Include a vehicle control in your experiments. 3. Lower the concentration of this compound to a range where it is selective for the M1 receptor. |
| Inconsistent results between experiments | 1. Variability in Primary Cultures: Primary neuron cultures can have inherent variability between preparations. 2. Inconsistent Cell Density: The number of neurons plated can affect their health and responsiveness. 3. Inconsistent Reagent Preparation: Variability in the preparation of this compound dilutions or other reagents. | 1. Standardize the dissection and culture protocol as much as possible. Use neurons from the same developmental stage and from a consistent source. 2. Ensure consistent cell plating density across all experiments. 3. Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. |
Data Presentation
Table 1: Suggested Concentration Range for this compound Optimization
| Parameter | Recommended Range | Purpose |
| Initial Dose-Response | 10 nM - 50 µM | To determine the effective concentration (EC50) for the desired biological effect and to identify the onset of cytotoxicity. |
| Neuroprotection Studies | 100 nM - 10 µM | Based on typical concentrations for muscarinic agonists, this range is likely to be effective without inducing significant cytotoxicity. |
| Signaling Pathway Studies | 1 µM - 20 µM | Higher concentrations may be required to elicit a robust and measurable downstream signaling response in short-term assays. |
Table 2: Summary of Cytotoxicity and Viability Assays
| Assay | Principle | Endpoint Measured |
| LDH Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells with compromised membrane integrity. | Increased absorbance, indicating cell death (necrosis). |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. | Decreased absorbance, indicating reduced cell viability. |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment of this compound
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound in primary neuron cultures using the LDH and MTT assays.
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal neurons) plated in 96-well plates
-
This compound fumarate
-
Vehicle (e.g., sterile water or DMSO)
-
Culture medium
-
LDH cytotoxicity assay kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Plating: Plate primary neurons at a desired density in a 96-well plate and culture for the desired number of days in vitro (DIV) to allow for maturation.
-
This compound Preparation: Prepare a high-concentration stock solution of this compound in the appropriate vehicle. Perform serial dilutions in culture medium to create a range of concentrations for testing (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 25 µM, 50 µM). Include a vehicle-only control.
-
Treatment: Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
LDH Assay:
-
Following the manufacturer's instructions, collect a small aliquot of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
-
MTT Assay:
-
Add MTT reagent to the remaining medium in the original 96-well plate to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to each well.
-
Incubate at room temperature with gentle shaking to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at the recommended wavelength (typically 570 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity for the LDH assay and the percentage of cell viability for the MTT assay relative to the vehicle-treated control cells. Plot the dose-response curves to determine the EC50 for any observed effect and the concentration at which cytotoxicity becomes significant.
Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced neuronal death.
Materials:
-
Mature primary neuron cultures in 96-well plates
-
This compound
-
L-Glutamic acid
-
Culture medium
-
LDH or MTT assay kits
Procedure:
-
Pre-treatment with this compound: Treat the mature primary neuron cultures with a non-toxic concentration of this compound (determined from Protocol 1) for a chosen pre-incubation period (e.g., 24 hours). Include a vehicle-only control group.
-
Glutamate (B1630785) Insult: After the pre-incubation period, expose the neurons to a toxic concentration of glutamate (the optimal toxic concentration, e.g., 25-100 µM, should be determined in preliminary experiments) for a short duration (e.g., 15-30 minutes). A control group without glutamate exposure should also be included.
-
Wash and Recovery: After the glutamate exposure, carefully wash the neurons with fresh, pre-warmed culture medium to remove the glutamate. Add fresh medium (which can contain this compound for continued treatment, if desired) to each well.
-
Incubation: Incubate the plates for a recovery period (e.g., 24 hours).
-
Viability Assessment: At the end of the recovery period, assess neuronal viability using either the LDH or MTT assay as described in Protocol 1.
-
Data Analysis: Compare the viability of neurons treated with this compound and exposed to glutamate to those treated with vehicle and exposed to glutamate. An increase in viability in the this compound-treated group indicates a neuroprotective effect.
Visualizations
Caption: this compound signaling pathway in neurons.
Caption: Experimental workflow for optimizing this compound.
References
- 1. Pharmacodynamic profile of the M1 agonist this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with the selective muscarinic agonist this compound decreases cerebrospinal fluid levels of total amyloid beta-peptide in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with the selective muscarinic m1 agonist this compound decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Talsaclidine in vitro assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Talsaclidine in in vitro assays. The information is designed to help identify and resolve sources of variability, ensuring more consistent and reliable experimental outcomes.
I. General Laboratory Practice FAQs
This section addresses common sources of variability in cell-based assays that are broadly applicable to experiments with this compound.
Q1: My assay results are inconsistent between experiments. What are the most common general laboratory factors that could be causing this variability?
A1: Inconsistent results in cell-based assays can often be traced back to fundamental laboratory practices. Here are some key areas to review:
-
Cell Line Authenticity and Health:
-
Misidentified or Cross-Contaminated Cell Lines: Studies have shown that a significant percentage of cell lines are misidentified or contaminated with other cell lines. Always source your cells from a reputable cell bank (e.g., ATCC) and perform regular cell line authentication.
-
Mycoplasma Contamination: Mycoplasma are a common and often undetected source of contamination that can significantly alter cellular responses. Regularly test your cell cultures for mycoplasma.
-
Cell Passage Number: As cells are passaged, they can undergo phenotypic and genotypic drift. This can lead to changes in receptor expression levels and signaling responses. It is crucial to use cells within a consistent and low passage number range for all experiments.
-
-
Culture Conditions:
-
Cell Density: The confluency of your stock cultures can impact the responsiveness of the cells when they are plated for an assay. Maintain a consistent seeding and harvesting density for your stock plates.
-
Media and Supplements: Variations in media composition, serum lot, or the age of supplements like glutamine can affect cell health and experimental outcomes. Use consistent lots of media and supplements whenever possible and be mindful of their shelf life.
-
-
Liquid Handling and Reagent Preparation:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.
-
Reagent Preparation: Inconsistencies in the preparation of stock solutions and dilutions can lead to significant errors. Prepare fresh reagents when possible and validate their concentration.
-
Q2: How can I minimize variability related to cell handling during my experiments?
A2: Standardizing your cell handling procedures is critical for reproducibility.[1] Consider the following:
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all cell culture and assay procedures. This includes specific timelines for media changes, passaging, and plating for experiments.
-
Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well. Use a reliable cell counting method and ensure the cell suspension is homogenous before plating.
-
Minimize Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile media or PBS.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator. Variations in these conditions can impact cell health and assay performance.
II. This compound and M1 Receptor Signaling
This compound is a functionally selective M1 muscarinic acetylcholine (B1216132) receptor agonist.[2][3] It exhibits full agonist activity at the M1 receptor, with less pronounced partial agonist effects at M2 and M3 receptors.[2][3] Activation of the M1 receptor, a Gq-coupled GPCR, initiates a signaling cascade that is central to its mechanism of action.
M1 Receptor Signaling Pathway
III. Quantitative Data for this compound In Vitro Assays
While specific Ki and EC50 values for this compound are not consistently reported across publicly available literature, the following tables provide a summary of its known pharmacological profile and representative data for other M1 agonists to serve as a reference.
Table 1: this compound Muscarinic Receptor Activity Profile
| Receptor Subtype | Activity |
| M1 | Full Agonist |
| M2 | Partial Agonist |
| M3 | Partial Agonist |
Source: Based on qualitative descriptions in multiple research articles.
Table 2: Representative In Vitro Potency of M1 Muscarinic Agonists (Reference Data)
| Compound | Assay Type | Cell Line | EC50 (nM) |
| Carbachol | Calcium Mobilization | CHO-M1 | 1,700 |
| Oxotremorine M | Calcium Mobilization | CHO-M1 | 88.7 |
| Acetylcholine | IP1 Accumulation | 1321N1 | ~1,000 |
| Xanomeline | Calcium Mobilization | HEK293-M1 | 37 |
Note: These values are for reference purposes to indicate the expected range of potencies for M1 agonists in common in vitro assays. Actual EC50 values for this compound may vary depending on the specific assay conditions and cell line used.
IV. Troubleshooting Specific In Vitro Assays
This section provides detailed troubleshooting guides for common in vitro assays used to characterize the activity of this compound.
A. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following M1 receptor activation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | - Low receptor expression in cells.- Inactive this compound.- Inadequate dye loading.- Incorrect instrument settings. | - Verify M1 receptor expression via qPCR or Western blot.- Use freshly prepared this compound solutions.- Optimize dye concentration and incubation time.- Ensure correct excitation/emission wavelengths and gain settings. |
| High Background Signal | - Autofluorescence from compounds or media.- Damaged or dying cells.- Dye extrusion from cells. | - Use phenol (B47542) red-free media.- Ensure cell viability is high before starting the assay.- Use an organic anion transporter inhibitor like probenecid (B1678239) in the assay buffer. |
| High Well-to-Well Variability | - Uneven cell seeding.- Inconsistent dye loading.- Pipetting inaccuracies. | - Ensure a single-cell suspension before plating.- Mix dye solution thoroughly before adding to wells.- Use calibrated pipettes and reverse pipetting for viscous solutions. |
| Signal Fades Quickly | - Phototoxicity or photobleaching.- Rapid receptor desensitization. | - Reduce excitation light intensity or exposure time.- This may be a characteristic of the receptor; ensure you are capturing the peak signal. |
-
Cell Plating: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1) in a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, remove the culture medium and add 100 µL of a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer at 2X the final desired concentrations.
-
Assay Measurement: Place the cell plate in a fluorescence microplate reader. Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm) for 10-20 seconds. Then, add 100 µL of the 2X this compound dilutions to the respective wells. Continue to measure the fluorescence intensity every 1-2 seconds for at least 60-90 seconds to capture the peak calcium response.
-
Data Analysis: The response is calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence. Normalize the data to the response of a maximal concentration of a reference agonist (e.g., carbachol). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
B. IP1 Accumulation Assay
This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the PLC signaling pathway, providing a more stable readout than transient calcium signals.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Window | - Low receptor expression or coupling to Gq.- Insufficient stimulation time.- Suboptimal LiCl concentration. | - Confirm functional coupling of the M1 receptor to the PLC pathway in your cell line.- Optimize the incubation time with this compound.- Titrate the concentration of LiCl to effectively inhibit IP1 degradation. |
| High Background Signal | - Basal receptor activity.- Non-specific binding of detection reagents. | - This may be inherent to the cell line; ensure a sufficient signal window above the basal level.- Follow the kit manufacturer's recommendations for blocking non-specific binding. |
| High Variability | - Inconsistent cell numbers.- Pipetting errors during reagent addition. | - Ensure accurate and consistent cell seeding.- Use automated liquid handlers for reagent addition if possible. |
-
Cell Plating: Seed CHO-M1 cells in a 384-well plate at a density of 10,000-20,000 cells per well in 20 µL of culture medium. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a stimulation buffer containing lithium chloride (LiCl).
-
Cell Stimulation: Remove the culture medium from the cell plate and add 10 µL of the this compound dilutions. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and Detection: Add 5 µL of HTRF IP1-d2 reagent followed by 5 µL of HTRF anti-IP1-cryptate reagent to each well. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm following excitation at 320-340 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data. Plot the normalized ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
C. Alpha-Secretase Activity Assay
This compound stimulates the non-amyloidogenic processing of amyloid precursor protein (APP) by alpha-secretase. This can be measured by quantifying the release of the soluble APPalpha (sAPPα) fragment.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Increase in sAPPα | - Low expression of APP or alpha-secretase.- Insufficient stimulation time.- Cell line does not have the necessary signaling components. | - Use a cell line known to express all necessary components (e.g., HEK293 cells overexpressing APP and M1).- Optimize the incubation time with this compound.- Confirm M1 receptor expression and functional coupling. |
| High Background sAPPα | - High basal alpha-secretase activity.- Serum in the media can contain sAPPα or stimulate its release. | - This may be normal for the cell line; focus on the fold-increase over baseline.- Perform the stimulation in serum-free media. |
| High Variability | - Inconsistent cell numbers.- Variability in supernatant collection.- Inconsistent ELISA or Western blot procedure. | - Ensure consistent cell plating.- Carefully collect the same volume of supernatant from each well.- Adhere strictly to the ELISA or Western blot protocol. |
-
Cell Plating: Plate a suitable cell line (e.g., HEK293 cells stably expressing APP695 and the M1 receptor) in a 24-well plate and grow to near confluency.
-
Cell Treatment: Wash the cells with serum-free medium and then incubate with various concentrations of this compound in serum-free medium for 6-24 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
sAPPα Quantification: Quantify the amount of sAPPα in the supernatant using a commercially available sAPPα ELISA kit, following the manufacturer's instructions.
-
Protein Quantification: Lyse the cells remaining in the wells and determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Normalize the sAPPα concentration in the supernatant to the total cellular protein for each well. Plot the normalized sAPPα levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
References
Navigating Talsaclidine's Peripheral Muscarinic Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the peripheral muscarinic effects of Talsaclidine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common peripheral muscarinic side effects observed with this compound administration?
A1: Clinical and pre-clinical studies have indicated that the dose-limiting peripheral side effects of this compound are primarily sweating (sudoresis) and excessive salivation (sialorrhea).[1] Unlike less selective muscarinic agonists, gastrointestinal effects such as nausea and vomiting are generally not the primary dose-limiting factors for this compound.[1]
Q2: What is the primary strategy to mitigate these peripheral effects while preserving central M1 receptor agonism?
A2: The most promising strategy is the co-administration of this compound with a peripherally restricted muscarinic antagonist. These antagonists do not readily cross the blood-brain barrier, allowing them to block the peripheral effects of this compound without interfering with its desired central nervous system (CNS) activity. A notable example of this approach is the combination of the muscarinic agonist xanomeline (B1663083) with the peripherally restricted antagonist trospium.[2]
Q3: Which peripherally restricted muscarinic antagonists could be considered for co-administration with this compound?
A3: Several peripherally acting anticholinergic agents could be investigated. The selection of an appropriate antagonist should be based on its pharmacokinetic and pharmacodynamic profile, ensuring minimal CNS penetration. Examples of such agents include:
-
Glycopyrrolate: A quaternary ammonium (B1175870) cation that poorly penetrates the CNS.
-
Trospium Chloride: Another quaternary amine with low blood-brain barrier permeability.[2]
-
Methscopolamine
-
Propantheline
A comprehensive list of anticholinergic agents can be found in various pharmacology resources.[3]
Q4: How do the signaling pathways for desired central effects and undesired peripheral effects of this compound differ?
A4: this compound is a functionally selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.
-
Central (Desired) Effects: In the CNS, M1 receptor activation is coupled to the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately modulates neuronal excitability and synaptic plasticity, which are thought to be beneficial for cognitive function.
-
Peripheral (Undesired) Effects: Peripheral M1 and M3 receptors, located in exocrine glands like sweat and salivary glands, also utilize the Gq/PLC pathway. Activation of these receptors by this compound leads to increased glandular secretions, resulting in sweating and hypersalivation.
Below is a diagram illustrating the general M1 receptor signaling pathway.
References
Addressing the lack of cognitive improvement with Talsaclidine in clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the lack of cognitive improvement with Talsaclidine in clinical trials for Alzheimer's Disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action for Alzheimer's Disease?
A1: this compound is a functionally selective M1 muscarinic acetylcholine (B1216132) receptor agonist.[1][2] Its proposed mechanism of action in Alzheimer's Disease is based on the cholinergic hypothesis, which suggests that a loss of cholinergic function contributes to cognitive decline.[3] By directly stimulating the M1 receptor, this compound was expected to improve cognitive function. Additionally, in vitro studies have shown that this compound stimulates the non-amyloidogenic α-secretase pathway, which was hypothesized to reduce the production of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's Disease.
Q2: this compound showed a reduction in CSF amyloid-beta levels. Why didn't this translate to cognitive improvement?
A2: The disconnect between the reduction in cerebrospinal fluid (CSF) amyloid-beta (Aβ) levels and the lack of cognitive improvement observed in this compound clinical trials highlights a complex and not fully understood aspect of Alzheimer's Disease pathology. Several factors could contribute to this discrepancy:
-
The Amyloid Cascade Hypothesis Revisited: The experience with this compound and other amyloid-targeting therapies has led to a re-evaluation of the amyloid cascade hypothesis, which posits that Aβ accumulation is the primary trigger for Alzheimer's pathology. It is possible that by the time cognitive symptoms are present, the pathological cascade has progressed to a point where simply reducing Aβ is not sufficient to reverse or halt cognitive decline. The neuronal damage may be too advanced or driven by other downstream pathological events, such as tau pathology.
-
The Role of Soluble vs. Insoluble Aβ: The clinical relevance of reducing different forms of Aβ is still under investigation. While this compound reduced CSF Aβ42, it's unclear if this reduction adequately impacted the most neurotoxic species of Aβ, such as soluble oligomers, which are thought to be more directly correlated with synaptic dysfunction and cognitive impairment than insoluble plaques.
-
Time Lag for Cognitive Effects: It is possible that a longer treatment duration is required for the reduction in Aβ to translate into measurable cognitive benefits. The this compound trials that showed Aβ reduction were relatively short-term (e.g., 4 weeks).
-
Limitations of Cognitive Endpoints: The cognitive assessment tools used in the trials, such as the ADAS-Cog, may not be sensitive enough to detect subtle cognitive changes, especially in early stages of the disease.
Q3: What were the primary dose-limiting side effects of this compound in clinical trials?
A3: The primary dose-limiting side effects of this compound were cholinergic in nature. Unlike non-specific cholinesterase inhibitors where gastrointestinal effects like nausea and vomiting are often dose-limiting, with this compound, the most frequently reported dose-limiting adverse events were sweating and hypersalivation. These are mediated by muscarinic receptors outside the central nervous system.
Q4: Were the this compound clinical trials for Alzheimer's Disease completed?
A4: Based on available information, Phase 2 clinical trials for this compound in patients with mild to moderate Alzheimer's Disease were conducted. However, a follow-up Phase 2/3 trial assessing the long-term safety and tolerability was terminated.
Q5: Are there alternative cognitive outcome measures that could be more sensitive in future trials of M1 agonists?
A5: Yes, the field of Alzheimer's research is actively developing and validating more sensitive cognitive endpoints, particularly for early-stage disease. Some alternatives to the traditional ADAS-Cog include:
-
Composite Scores: The ADCS Preclinical Alzheimer Cognitive Composite (ADCS-PACC) is designed for preclinical AD and combines tests of episodic memory, executive function, and orientation.
-
Computerized Assessments: Digital tools offer the potential for more sensitive and frequent assessments, which can reduce practice effects. The No Practice Effects (NPE) cognitive battery and the Miami Computerized Functional Assessment Scale (CFAS) are examples of such novel measures.
-
Real-world Functioning Measures: There is a growing emphasis on endpoints that measure a drug's impact on daily life. Digital health technologies and remote monitoring can capture subtle changes in behavior and function that may precede noticeable cognitive decline.
Data Presentation
This compound Effect on CSF Amyloid-Beta Levels
| Biomarker | Treatment Group | N | Baseline (Mean ± SD) | Change from Baseline (Median %) | p-value (vs. Baseline) | Change from Baseline (Mean ± SD) | p-value (vs. Placebo) |
| Aβ42 | This compound | 34 | Not Reported | -19% | < 0.001 | -46 ± 73 pg/ml | < 0.05 |
| Placebo | 6 | Not Reported | Not Reported | Not Reported | 0 ± 8 pg/ml | ||
| Total Aβ | This compound | 20 | Not Reported | -16% | Significant | Not Reported | < 0.05 (vs. Placebo median change of +11%) |
| Placebo | 4 | Not Reported | Not Reported | Not Reported | Not Reported |
Data synthesized from multiple studies.
Cognitive Outcome Data (ADAS-Cog)
Troubleshooting Guides for M1 Receptor Agonist Experiments
This section provides troubleshooting for common issues encountered during in vitro functional assays for M1 receptor agonists, such as calcium flux assays.
Issue 1: Weak or No Signal in M1 Calcium Flux Assay
| Possible Cause | Troubleshooting Steps |
| Low M1 Receptor Expression | Confirm M1 receptor expression levels in your cell line using qPCR or Western blot. Consider using a cell line with higher or inducible M1 receptor expression. |
| Incorrect Assay Buffer | Ensure the assay buffer contains physiological concentrations of calcium and other essential ions. Some commercial kits recommend specific buffer formulations. |
| Compound Insolubility | Visually inspect your compound solutions for any precipitation. Use a validated solvent like DMSO at a final concentration typically below 0.5% and ensure complete solubilization. |
| Poor Cell Health | Check cell morphology and viability before starting the experiment. Ensure cells are not over-confluent and have properly adhered after seeding. |
| Suboptimal Instrument Settings | Optimize the settings on your fluorescence plate reader, including excitation/emission wavelengths, gain, and read times for the specific calcium dye you are using. |
| Receptor Desensitization | If cells are kept in serum-containing medium until the measurement, the M1 receptors may already be desensitized. Consider serum-starving the cells for several hours before the experiment. |
Issue 2: High Background Signal in M1 Calcium Flux Assay
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of Compound | Test the intrinsic fluorescence of your test compound at the assay's excitation and emission wavelengths in cell-free wells. |
| Dye Overloading or Leakage | Optimize the concentration of the calcium indicator dye and the loading time. Ensure that the dye is not leaking from the cells by checking the fluorescence of the supernatant. |
| Cell Stress | Handle cells gently during plating and dye loading to minimize stress, which can lead to increased basal intracellular calcium levels. |
| Contamination | Ensure that cell cultures and assay reagents are free from microbial contamination, which can affect cell health and fluorescence. |
Experimental Protocols
Protocol 1: M1 Receptor-Mediated Calcium Flux Assay
This protocol provides a general workflow for measuring intracellular calcium mobilization induced by an M1 receptor agonist using a fluorescent plate reader.
Materials:
-
Cells stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye extrusion)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
M1 receptor agonist (test compound)
-
Positive control (e.g., Carbachol)
-
Negative control (vehicle)
-
Fluorescence plate reader with kinetic read capabilities and an integrated liquid handler
Procedure:
-
Cell Plating: Seed the M1-expressing cells into the microplates and culture overnight to allow for cell adherence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
-
Compound Preparation: Prepare serial dilutions of the M1 agonist, positive control, and negative control in the assay buffer.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's liquid handler to add the compound dilutions to the respective wells.
-
Immediately begin kinetic reading of fluorescence intensity for a set period (e.g., 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline reading from the peak reading.
-
Normalize the data to the maximal response of the positive control.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Protocol 2: Analysis of Aβ42 in Cerebrospinal Fluid (CSF) by ELISA
This protocol outlines the general steps for quantifying Aβ42 levels in CSF samples using a commercially available ELISA kit.
Materials:
-
CSF samples from clinical trial participants
-
Commercially available Aβ42 ELISA kit (which typically includes a pre-coated microplate, detection antibody, standards, and other necessary reagents)
-
Plate washer
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
-
Pipettes and other standard laboratory equipment
Procedure:
-
Sample and Standard Preparation:
-
Thaw the CSF samples and Aβ42 standards on ice.
-
Prepare a standard curve by performing serial dilutions of the Aβ42 standard according to the kit manufacturer's instructions.
-
Dilute the CSF samples as recommended by the kit protocol.
-
-
Assay Procedure:
-
Add the standards and diluted CSF samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate as specified in the kit protocol to allow the Aβ42 to bind to the capture antibody.
-
Wash the plate several times with the provided wash buffer to remove unbound substances.
-
Add the detection antibody to each well and incubate.
-
Wash the plate again to remove the unbound detection antibody.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is proportional to the amount of Aβ42 present.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Aβ42 in the CSF samples by interpolating their absorbance values from the standard curve.
-
Calculate the change in Aβ42 concentration from baseline for each participant.
-
Visualizations
Caption: this compound's M1 receptor signaling pathway.
Caption: this compound's drug development workflow.
Caption: Troubleshooting logic for a calcium flux assay.
References
- 1. Pharmacodynamic profile of the M1 agonist this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with the selective muscarinic m1 agonist this compound decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Improving the translational relevance of preclinical Talsaclidine studies
Welcome to the technical support center for researchers working with Talsaclidine. This resource is designed to help improve the translational relevance of your preclinical studies by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-selective muscarinic acetylcholine (B1216132) receptor agonist. It functions as a full agonist at the M1 subtype and a partial agonist at the M2 and M3 subtypes.[1] Its therapeutic hypothesis for Alzheimer's disease is primarily based on its activity as a functionally preferential M1 agonist.[2] Activation of the M1 receptor is believed to stimulate the non-amyloidogenic α-secretase pathway for processing the amyloid precursor protein (APP), which can lead to a reduction in the production of amyloid-beta (Aβ) peptides, particularly the highly amyloidogenic Aβ42.[3][4][5]
Q2: I am observing significant cholinergic side effects in my animal models before reaching a therapeutically relevant dose. What could be the cause and how can I address this?
A2: This is a common challenge due to this compound's partial agonism at M2 and M3 receptors, which mediate many peripheral cholinergic effects. While it is functionally M1 preferential, it is not fully M1 selective.
Troubleshooting Steps:
-
Verify Dose and Route of Administration: Ensure your dosing calculations and administration route are correct. Pharmacokinetic properties can vary significantly between species.
-
Consider a Dose-Escalation Study: A careful dose-escalation study in your specific animal model can help identify a therapeutic window where central M1-mediated effects are observed with minimal peripheral side effects. In rabbits, for example, central activation measured by EEG occurred at a tenfold lower dose than that which induced M3-mediated side effects.
-
Refine the Dosing Regimen: Instead of single high doses, consider a fractionated dosing schedule or continuous infusion to maintain more stable plasma concentrations, potentially reducing peak-dose-related side effects.
-
Pre-treat with a Peripherally-restricted Muscarinic Antagonist: To isolate central effects, you can administer a muscarinic antagonist that does not cross the blood-brain barrier (e.g., glycopyrrolate) prior to this compound treatment. This will block peripheral M2/M3 receptors without interfering with central M1 target engagement.
Q3: My study is not showing a significant reduction in Aβ levels or improvement in cognitive performance. What are the potential reasons?
A3: A lack of efficacy can stem from several factors, ranging from the experimental model to the drug's administration.
Troubleshooting Steps:
-
Inappropriate Animal Model: The translational failure of many Alzheimer's drugs is partly attributed to the limitations of preclinical models. For example, a model that does not robustly develop Aβ plaques may not be suitable for assessing Aβ-lowering effects. Ensure the chosen model (e.g., 5XFAD, APP/PS1) is appropriate for the specific hypothesis being tested and that this compound is administered at an age when the pathology is responsive.
-
Insufficient Target Engagement: Confirm that this compound is reaching its target in the central nervous system at sufficient concentrations. This requires pharmacokinetic analysis of plasma and, ideally, brain tissue or cerebrospinal fluid (CSF) to ensure adequate exposure. This compound has low plasma protein binding (<7%), which is favorable for tissue distribution.
-
Timing and Duration of Treatment: The treatment window is critical. Initiating treatment after significant neuronal loss and plaque deposition may not result in cognitive improvements, even if Aβ production is modulated. Consider early or preventative treatment paradigms. Clinical studies in Alzheimer's patients involved treatment durations of at least 4 weeks to observe changes in CSF Aβ levels.
-
Choice of Behavioral Assay: Ensure the cognitive tasks used are sensitive to the specific functional domains expected to be improved by M1 agonism (e.g., learning and memory). The performance of aged rhesus monkeys on memory tasks after this compound administration, for instance, showed only modest effects.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound Across Species
| Species | Total Plasma Clearance (Cl) | Apparent Volume of Distribution (Vss) | Plasma Protein Binding | Primary Route of Excretion | Reference |
| Mouse | 128 ml/min/kg | 2-5 L/kg | ≤7% | Renal (≥86%) | |
| Rat | 73.9 ml/min/kg | 2-5 L/kg | ≤7% | Renal (≥86%) | |
| Monkey | 10.6 ml/min/kg | 2-5 L/kg | ≤7% | Renal (≥86%) | |
| Human | Scalable from animal data | 2-5 L/kg | ≤7% | Renal (≥86%) |
Table 2: Efficacy Data on Aβ Modulation in Human Clinical Trials
| Study Population | Treatment Group (n) | Placebo Group (n) | Duration | Measured Outcome | Result | Reference |
| Alzheimer's Patients | 34 | 6 | 4 Weeks | CSF Aβ42 Levels | Median decrease of 19% from baseline (p < 0.001) | |
| Alzheimer's Patients | 20 | 4 | 4 Weeks | Total CSF Aβ Levels | Median decrease of 16% from baseline; 27% compared to placebo |
Experimental Protocols
Protocol 1: Assessment of Pro-Cognitive Effects using the Morris Water Maze (MWM) in a Transgenic Mouse Model of Alzheimer's Disease
-
Animals: Use an appropriate transgenic mouse model (e.g., 5XFAD) and age-matched wild-type controls. House animals under standard conditions with a 12-hour light/dark cycle.
-
Drug Preparation and Administration: Dissolve this compound fumarate (B1241708) in sterile saline or water. Administer the drug via an appropriate route (e.g., intraperitoneal injection, oral gavage) 30-60 minutes prior to testing each day. Doses should be based on a prior dose-response study.
-
Apparatus: A circular pool (approx. 1.5m diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four randomized starting positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds. If the mouse finds the platform, allow it to remain there for 15-20 seconds.
-
If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and swimming speed.
-
-
Data Analysis: Analyze escape latencies during acquisition using a two-way repeated measures ANOVA. Analyze probe trial data using a one-way ANOVA or t-test to compare performance between treatment groups.
Protocol 2: Quantification of Cerebrospinal Fluid (CSF) Aβ42 Levels
-
CSF Collection (Terminal Procedure in Rodents):
-
Anesthetize the animal deeply (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Place the animal in a stereotaxic frame with the head flexed downwards.
-
Make a small incision and expose the cisterna magna.
-
Carefully puncture the membrane with a fine glass capillary tube or needle.
-
Collect the clear CSF via capillary action, avoiding blood contamination.
-
Immediately freeze the sample on dry ice and store it at -80°C.
-
-
Aβ42 Measurement (ELISA):
-
Use a commercially available, high-sensitivity ELISA kit specific for Aβ42.
-
Thaw CSF samples on ice.
-
Follow the manufacturer's instructions precisely for sample dilution, incubation times, and washing steps.
-
Generate a standard curve using the provided Aβ42 peptide standards.
-
Read the absorbance on a plate reader at the specified wavelength. . Data Analysis: Calculate the concentration of Aβ42 in each sample by interpolating from the standard curve. Normalize data as needed and perform statistical analysis (e.g., t-test or ANOVA) to compare levels between treatment and control groups. A clinical study found that 4 weeks of this compound treatment resulted in a mean difference of -46 ± 73 (SD) pg/ml in CSF Aβ42 compared to placebo.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacodynamic profile of the M1 agonist this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with the selective muscarinic m1 agonist this compound decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with the selective muscarinic agonist this compound decreases cerebrospinal fluid levels of total amyloid beta-peptide in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with the selective muscarinic agonist this compound decreases cerebrospinal fluid levels of total amyloid beta-peptide in patients with Alzheimer's disease. [folia.unifr.ch]
Talsaclidine Stability in Long-Term Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for using talsaclidine in long-term cell culture experiments. This compound is a selective muscarinic M1 receptor agonist that stimulates the non-amyloidogenic alpha-secretase pathway, making it a valuable tool in neurodegenerative disease research.[1][2] However, maintaining its stability and activity over extended experimental periods is crucial for obtaining reliable and reproducible results. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges.
Troubleshooting Guide: this compound Stability and Activity
This guide addresses specific issues that may arise during long-term cell culture experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of this compound Efficacy Over Time | Degradation in Aqueous Solution: this compound, like many small molecules, may be susceptible to hydrolysis or oxidation in aqueous cell culture media, especially during prolonged incubation at 37°C. The rate of degradation can be influenced by media pH, exposure to light, and the presence of reactive components. | 1. Prepare Fresh Solutions: Prepare this compound stock solutions fresh and use them immediately. For long-term experiments, consider replacing the media with freshly prepared this compound-containing media every 2-3 days. 2. pH Monitoring: Ensure the pH of your cell culture medium remains stable throughout the experiment, as pH shifts can affect compound stability. 3. Aliquoting: Aliquot your initial stock solution to avoid repeated freeze-thaw cycles. |
| Inconsistent Cellular Response | Variability in this compound Concentration: This could be due to adsorption of the compound to plasticware, precipitation out of solution, or inconsistent initial preparation. | 1. Use Low-Binding Plastics: Utilize low-protein-binding plates and tubes to minimize adsorption. 2. Solubility Check: Visually inspect the media after adding this compound to ensure there is no precipitation. If solubility is a concern, consider using a lower concentration or a different solvent for the initial stock, ensuring final solvent concentration is not toxic to cells. 3. Consistent Preparation: Adhere strictly to a standardized protocol for preparing and diluting this compound for each experiment. |
| Cell Toxicity or Off-Target Effects | High Solvent Concentration: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Degradation Products: Unknown degradation products of this compound could have their own biological activity or toxicity. | 1. Minimize Final Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is well below the known toxic threshold for your cell line (typically <0.1% for DMSO). 2. Vehicle Control: Always include a vehicle control (media with the same concentration of solvent used for this compound) to distinguish between the effects of the compound and the solvent. 3. Stability Assessment: If significant issues persist, consider performing a stability study of this compound in your specific cell culture medium using techniques like HPLC or LC-MS to identify potential degradation products.[3] |
Frequently Asked Questions (FAQs)
1. How should I prepare and store this compound stock solutions?
-
Solvent: this compound is soluble in DMSO.
-
Stock Solution Preparation: For a 5 mg/mL stock solution, dissolve 5 mg of this compound in 1 mL of newly opened, high-purity DMSO. Ultrasonic treatment may be needed to fully dissolve the compound.
-
Storage: Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
2. What is the recommended working concentration of this compound?
The optimal working concentration will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the EC50 for your system. Published studies on this compound's effects can provide a starting point for concentration ranges.
3. How often should I replace the this compound-containing media in a long-term experiment?
For experiments lasting several days or weeks, it is best practice to replace the media with freshly prepared this compound-containing media every 48-72 hours. This helps to maintain a consistent concentration of the active compound and replenish essential nutrients for the cells.
4. Are there any known degradation pathways for this compound in cell culture?
Specific degradation pathways for this compound in cell culture media have not been extensively documented in publicly available literature. However, potential degradation can occur through hydrolysis or oxidation. The stability can be influenced by factors such as pH, temperature, and light exposure.
5. How can I test the stability of this compound in my specific cell culture medium?
To definitively assess stability, you can incubate this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for various time points. At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Experimental Protocols
Protocol for Preparation of this compound Working Solutions
-
Thaw Stock Solution: On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, you may need to perform an intermediate dilution in cell culture medium or a suitable buffer (e.g., PBS).
-
Final Dilution: Prepare the final working concentration of this compound by diluting the stock or intermediate solution directly into the pre-warmed cell culture medium. Ensure thorough mixing.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.
-
Immediate Use: Use the prepared media immediately to treat the cells.
Protocol for a Long-Term Cell Viability Assay (e.g., 7-day experiment)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight.
-
Initial Treatment (Day 0): Remove the seeding medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Media Change and Re-treatment (Day 2, 4, 6): Every 48 hours, carefully aspirate the old medium and replace it with freshly prepared this compound or vehicle-containing medium.
-
Viability Assessment (Day 7): On the final day, assess cell viability using a suitable method, such as an MTT, XTT, or resazurin-based assay.[4]
Signaling Pathways and Workflows
This compound-Induced M1 Muscarinic Receptor Signaling
This compound acts as a selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor, which is predominantly coupled to the Gq/11 family of G proteins. The activation of this pathway leads to a cascade of intracellular events.
Caption: this compound activation of the M1 muscarinic receptor signaling pathway.
Experimental Workflow for Assessing this compound Stability
This workflow outlines the steps to determine the stability of this compound in your specific experimental setup.
Caption: Workflow for determining the in vitro stability of this compound.
Troubleshooting Logic for Reduced this compound Activity
This diagram provides a logical approach to troubleshooting experiments where this compound shows diminished or inconsistent activity.
Caption: Logical workflow for troubleshooting reduced this compound efficacy.
References
- 1. Treatment with the selective muscarinic m1 agonist this compound decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with the selective muscarinic agonist this compound decreases cerebrospinal fluid levels of total amyloid beta-peptide in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Talsaclidine Versus Sabcomeline: A Comparative Guide to Functional M1 Selectivity
In the landscape of muscarinic acetylcholine (B1216132) receptor agonists, talsaclidine and sabcomeline (B71320) have been notable for their development as potential therapies for cognitive disorders, largely owing to their activity at the M1 muscarinic acetylcholine receptor (mAChR). This guide provides a detailed comparison of the functional M1 selectivity of these two compounds, presenting available experimental data, outlining methodologies for key assays, and illustrating relevant signaling pathways and workflows for researchers, scientists, and drug development professionals.
Data Presentation: A Head-to-Head Comparison
The functional selectivity of a muscarinic agonist is a critical determinant of its therapeutic window, with high selectivity for the M1 receptor subtype over others (M2-M5) being a desirable characteristic to minimize side effects. While both this compound and sabcomeline have been investigated for their M1-preferential activity, the available data reveals distinct profiles.
Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Sabcomeline | ~10 | ~10 | ~10 | ~10 | ~10 |
Note: Sabcomeline Ki values are approximated from multiple sources indicating roughly equal affinity in the low nanomolar range.
Muscarinic Receptor Functional Potency (EC50, nM) and Efficacy
Functional potency (EC50) is the concentration of an agonist that produces 50% of the maximal response, while efficacy refers to the maximal response an agonist can produce. This compound has been described as a full agonist at the M1 receptor, with partial agonist activity at M2 and M3 receptors.[2][3] In contrast, sabcomeline is a partial agonist at M1, M2, M4, and M5 receptors, but can act as a full agonist at M3 receptors in systems with a large receptor reserve.[4] One study reported that sabcomeline had a less pronounced functional M1 selectivity in pharmacological assays compared to this compound.[5]
| Compound | Receptor | Potency (EC50, nM) | Efficacy (% of full agonist) |
| This compound | M1 | Data Not Available | Full Agonist |
| M2 | Data Not Available | Partial Agonist | |
| M3 | Data Not Available | Partial Agonist | |
| M4 | Data Not Available | Data Not Available | |
| M5 | Data Not Available | Data Not Available | |
| Sabcomeline | M1 | ~20 | Partial Agonist |
| M2 | ~30 | Partial Agonist | |
| M3 | ~10 | Full Agonist (in some systems) | |
| M4 | ~40 | Partial Agonist | |
| M5 | ~50 | Partial Agonist |
Note: Sabcomeline EC50 and efficacy data are synthesized from multiple sources and should be considered approximate.
Experimental Protocols
The determination of functional M1 selectivity relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream signaling event following the activation of Gq-coupled receptors like M1, M3, and M5.
1. Cell Culture and Labeling:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic receptor subtype.
-
Plate the cells in 24-well plates and grow to near confluence.
-
Label the cells by incubating them overnight in inositol-free medium supplemented with myo-[³H]inositol (e.g., 1 µCi/mL). This incorporates the radiolabel into the cell membrane phosphoinositides.
2. Agonist Stimulation:
-
Wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer) to remove excess radiolabel.
-
Add LiCl (e.g., 10 mM) to the buffer. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add varying concentrations of the test compound (this compound or sabcomeline) or a reference agonist (e.g., carbachol) to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
3. Extraction and Quantification of Inositol Phosphates:
-
Terminate the incubation by adding a stop solution (e.g., ice-cold perchloric acid).
-
Neutralize the samples and separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Elute the total [³H]inositol phosphates and quantify the radioactivity using liquid scintillation counting.
4. Data Analysis:
-
Plot the concentration-response curves for each compound at each receptor subtype.
-
Determine the EC50 and maximal response (Emax) values from these curves to assess potency and efficacy.
GTPγS Binding Assay
This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It is a proximal measure of G protein activation and can be used for both Gi/o-coupled (M2, M4) and Gq/11-coupled (M1, M3, M5) receptors, though the latter often requires specific assay conditions.
1. Membrane Preparation:
-
Harvest CHO cells expressing the desired muscarinic receptor subtype.
-
Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Assay Reaction:
-
In a 96-well plate, combine the cell membranes, varying concentrations of the test agonist, and GDP (to facilitate the exchange for GTPγS).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
3. Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
4. Quantification:
-
Dry the filters and measure the radioactivity retained on them using a scintillation counter.
5. Data Analysis:
-
Correct for non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS).
-
Plot the specific binding against the agonist concentration to generate concentration-response curves.
-
Calculate the EC50 and Emax values to determine the potency and efficacy of the agonist.
Mandatory Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 Receptor Gq-coupled signaling cascade.
Experimental Workflow for M1 Functional Selectivity Assay
Caption: Workflow for assessing functional selectivity.
Conclusion
Based on the available data, this compound and sabcomeline exhibit distinct profiles of functional M1 selectivity. This compound is characterized as a full agonist at M1 receptors with partial agonism at M2 and M3 subtypes, suggesting a degree of functional selectivity for M1-mediated responses. In contrast, sabcomeline demonstrates partial agonism across most muscarinic subtypes, with the potential for full agonism at M3 receptors in certain cellular contexts. While sabcomeline shows high affinity for all muscarinic receptors, its functional selectivity for M1 appears less pronounced than that of this compound. The choice between these compounds for research or therapeutic development would depend on the desired level of M1 receptor activation and the acceptable off-target effects mediated by other muscarinic receptor subtypes. Further head-to-head studies with comprehensive quantitative data would be beneficial for a more definitive comparison.
References
- 1. Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamic profile of the M1 agonist this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic profile of the M1 agonist this compound in animals and man PMID: 11392631 | MCE [medchemexpress.cn]
A Comparative Analysis of Talsaclidine and Xanomeline in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the preclinical pharmacological profiles of talsaclidine and xanomeline (B1663083), two muscarinic acetylcholine (B1216132) receptor agonists that have been investigated for the treatment of central nervous system disorders. The information presented herein is intended to support researchers and drug development professionals in understanding the key differences and similarities between these compounds based on available preclinical data.
Introduction
This compound and xanomeline are both muscarinic receptor agonists that have been evaluated in preclinical and clinical studies for their potential therapeutic effects in neurodegenerative and psychiatric disorders. Their mechanisms of action primarily revolve around the activation of specific subtypes of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) playing crucial roles in modulating neuronal excitability and synaptic plasticity. While both compounds target muscarinic receptors, they exhibit distinct selectivity profiles and functional activities, leading to different preclinical and clinical outcomes.
Receptor Binding and Functional Activity
The in vitro pharmacological profiles of this compound and xanomeline reveal key differences in their receptor subtype selectivity and functional efficacy. Xanomeline has been more extensively characterized with quantitative binding and functional data, while the profile of this compound is described more qualitatively in the available literature.
Table 1: Comparative In Vitro Pharmacology of this compound and Xanomeline
| Parameter | This compound | Xanomeline |
| Muscarinic Receptor Binding Affinity (Ki) | Described as a functionally preferential M1 agonist with less pronounced effects at M2 and M3 receptors. Specific Ki values are not readily available in the cited literature.[1] | M1: High affinity (pKi ~7.1-7.7) M2: High affinity (pKi ~6.9) M3: High affinity (pKi ~7.4) M4: High affinity (pKi ~7.7) M5: High affinity (pKi ~7.4) |
| Muscarinic Receptor Functional Activity (EC50/Intrinsic Activity) | M1: Full agonist[1] M2 & M3: Partial agonist[2] | M1: Partial to full agonist (stimulates phosphoinositide hydrolysis)[3] M4: Preferential agonist |
| Serotonin (B10506) Receptor Binding Affinity (Ki) | Not reported in the reviewed literature. | 5-HT1A: Appreciable affinity 5-HT2A, 5-HT2B, 5-HT2C: Appreciable affinity |
| Serotonin Receptor Functional Activity | Not reported in the reviewed literature. | 5-HT1A: Partial agonist 5-HT2A, 5-HT2B, 5-HT2C: Antagonist |
In Vivo Preclinical Pharmacology
Preclinical studies in various animal models have been conducted to evaluate the physiological and behavioral effects of this compound and xanomeline.
Table 2: Comparative In Vivo Preclinical Data for this compound and Xanomeline
| Preclinical Model/Assay | This compound | Xanomeline |
| Electroencephalography (EEG) in Rabbits | Central cholinergic activation observed at a 10-fold lower dose than that inducing M3-mediated side effects.[1] | Not specifically reported in the reviewed literature. |
| Dopamine (B1211576) Agonist-Induced Behaviors (e.g., turning in 6-OHDA lesioned rats, apomorphine-induced climbing in mice) | Not reported in the reviewed literature. | Blocks dopamine agonist-induced behaviors, similar to atypical antipsychotics. |
| Conditioned Avoidance Responding in Rats | Not reported in the reviewed literature. | Inhibits conditioned avoidance responding, an effect blocked by scopolamine. |
| Catalepsy in Rats | Not reported in the reviewed literature. | Does not produce catalepsy, unlike typical dopamine antagonist antipsychotics. |
| Amyloid-β (Aβ) Levels in CSF (Clinical Data with Preclinical Implications) | Decreased cerebrospinal fluid levels of total Aβ. | Not specifically reported in the reviewed literature for Aβ modulation. |
| In Vivo Phosphoinositide (PI) Hydrolysis | Did not significantly stimulate PI hydrolysis in vivo; suggested to act as an antagonist at PI-coupled receptors in vivo. | Robustly stimulated in vivo PI hydrolysis, an effect blocked by muscarinic antagonists. |
Signaling Pathways
This compound and xanomeline exert their effects by activating distinct downstream signaling cascades following receptor binding. The primary signaling pathway for M1 muscarinic receptors, the main target for this compound and a key target for xanomeline, is through the Gq protein, leading to the activation of phospholipase C. Xanomeline's activity at M4 receptors involves coupling to Gi/o proteins, which typically inhibit adenylyl cyclase.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of standard protocols for key experiments cited in the characterization of muscarinic agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the affinity of this compound and xanomeline for muscarinic receptor subtypes.
-
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors) and varying concentrations of the unlabeled test compound (this compound or xanomeline).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Calcium Flux Assay
This assay measures the functional activity of compounds at Gq-coupled receptors, such as the M1 muscarinic receptor, by detecting changes in intracellular calcium levels.
-
Objective: To determine the potency (EC50) and efficacy of this compound and xanomeline in activating M1 receptor-mediated signaling.
-
Methodology:
-
Cell Culture: Plate cells expressing the M1 receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is non-fluorescent until it binds to free calcium in the cytoplasm.
-
Compound Addition: Add varying concentrations of the test compound (this compound or xanomeline) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: Plot the peak fluorescence response against the concentration of the test compound. The EC50 (concentration of the compound that produces 50% of the maximal response) is determined by non-linear regression.
-
Summary and Conclusion
This compound and xanomeline, while both targeting muscarinic receptors, exhibit distinct preclinical profiles. This compound is characterized as a functionally selective M1 full agonist with partial agonist activity at M2 and M3 receptors. However, in vivo studies have yielded conflicting results regarding its ability to activate M1-coupled second messenger systems.
Xanomeline demonstrates a broader and more complex pharmacology, acting as a preferential agonist at M1 and M4 receptors, while also interacting with other muscarinic and serotonin receptor subtypes. Its preclinical profile, particularly its ability to modulate dopamine-related behaviors without inducing catalepsy, suggested potential as an atypical antipsychotic.
The development of both compounds has been hampered by dose-limiting cholinergic side effects. The comparative data presented in this guide highlights the importance of receptor subtype selectivity and functional activity in determining the overall preclinical profile of a muscarinic agonist. For researchers in this field, these findings underscore the challenges and opportunities in designing subtype-selective muscarinic modulators with improved therapeutic windows.
References
- 1. Pharmacodynamic profile of the M1 agonist this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanomeline compared to other muscarinic agents on stimulation of phosphoinositide hydrolysis in vivo and other cholinomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Talsaclidine's Efficacy in Amyloid-Beta Reduction: A Comparative Analysis with Other M1 Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of M1 Muscarinic Agonists in Modulating Amyloid-Beta Pathology.
The M1 muscarinic acetylcholine (B1216132) receptor (M1R) has emerged as a promising therapeutic target for Alzheimer's disease (AD), not only for its role in cognitive function but also for its potential to modify disease pathology by modulating the processing of amyloid precursor protein (APP). This guide provides a comparative analysis of the efficacy of talsaclidine and other M1 agonists in reducing amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brains of individuals with AD. The information is supported by experimental data from preclinical and clinical studies, with a focus on quantitative outcomes and detailed methodologies.
Comparative Efficacy in Aβ Reduction
The following table summarizes the available quantitative data on the efficacy of various M1 agonists in reducing Aβ levels. It is important to note that direct head-to-head comparative studies are limited, and the experimental models and methodologies often differ across studies.
| M1 Agonist | Model System | Biomarker Measured | Efficacy in Aβ Reduction | Citation(s) |
| This compound | Alzheimer's Disease Patients | CSF Aβ42 | Median 19% decrease from baseline after 4 weeks of treatment.[1][2] | [1][2] |
| Alzheimer's Disease Patients | Total CSF Aβ | Median 16% decrease within the treatment group and 27% decrease compared to placebo after 4 weeks.[3] | ||
| Cevimeline (AF102B) | Alzheimer's Disease Patients | Total CSF Aβ | Overall 22% decrease in the treatment group. | |
| AF150(S) | Animal Models (e.g., rabbits) | CSF Aβ | Reported to decrease Aβ levels, but specific quantitative data on percentage reduction is not available in the reviewed literature. | |
| AF267B | Animal Models (e.g., rabbits, 3xTg-AD mice) | CSF and Brain Aβ | Shown to reduce Aβ levels in cerebrospinal fluid and the brain. However, specific quantitative data on percentage reduction is not detailed in the available literature. | |
| Xanomeline | Alzheimer's Disease Patients | Cognitive and Behavioral Scores | Clinical trials have demonstrated improvements in cognitive and behavioral symptoms. However, studies specifically reporting on the percentage change in CSF Aβ levels were not identified in the reviewed literature. |
Note: CSF refers to Cerebrospinal Fluid.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: M1 Receptor-Mediated APP Processing Pathway.
Caption: Experimental Workflow for Efficacy Evaluation.
Experimental Protocols
Quantification of Aβ in Cerebrospinal Fluid (CSF) via Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general outline for the quantification of Aβ42 and Aβ40 in human CSF, as employed in clinical trials of M1 agonists.
a. Sample Collection and Processing:
-
CSF is collected from subjects via lumbar puncture.
-
Samples are collected in polypropylene (B1209903) tubes.
-
Within 4 hours of collection, the CSF is centrifuged at 2,000 x g for 10 minutes at 4°C to remove cells and other debris.
-
The supernatant is aliquoted into polypropylene tubes and stored at -80°C until analysis.
b. ELISA Procedure (Sandwich ELISA):
-
A microtiter plate is coated with a capture antibody specific for the C-terminus of Aβ42 or Aβ40.
-
The plate is incubated and then washed to remove unbound antibody.
-
Blocking buffer is added to prevent non-specific binding.
-
CSF samples and a series of standard Aβ peptides of known concentrations are added to the wells and incubated.
-
After washing, a detection antibody, which is specific for the N-terminus of the Aβ peptides and is conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Following another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
The concentration of Aβ in the samples is determined by comparing their absorbance to the standard curve.
In Vivo Microdialysis for Aβ Measurement in Transgenic Mice
This protocol outlines the methodology for measuring interstitial fluid (ISF) Aβ levels in a preclinical setting, such as in APP transgenic mice.
a. Surgical Procedure:
-
Transgenic mice are anesthetized, and a guide cannula is stereotactically implanted into the hippocampus or cortex.
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery before the microdialysis experiment.
b. Microdialysis:
-
A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula into the brain parenchyma.
-
The probe is perfused with artificial CSF (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Aβ peptides in the brain's ISF diffuse across the probe's membrane into the aCSF.
-
The outflowing aCSF, now containing Aβ (the dialysate), is collected in timed fractions.
c. Sample Analysis:
-
The collected dialysate fractions are analyzed for Aβ concentrations using a highly sensitive ELISA, similar to the protocol described for CSF.
-
The M1 agonist or placebo can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis) to assess its acute effects on ISF Aβ levels.
Conclusion
The available evidence indicates that the M1 muscarinic agonist this compound can significantly reduce cerebrospinal fluid levels of Aβ42 and total Aβ in patients with Alzheimer's disease. Another M1 agonist, cevimeline, has also demonstrated the ability to lower total Aβ in the CSF of AD patients. While preclinical data for other M1 agonists like AF150(S) and AF267B are promising, showing a reduction in Aβ in animal models, more quantitative clinical data is needed for a direct comparison of their efficacy with this compound. For xanomeline, while it has shown cognitive and behavioral benefits in AD patients, its direct impact on CSF Aβ levels in humans has not been as extensively reported in the reviewed literature.
The primary mechanism underlying the Aβ-lowering effect of M1 agonists is believed to be the potentiation of the non-amyloidogenic α-secretase pathway, which diverts APP processing away from the production of amyloidogenic Aβ peptides. The experimental protocols outlined provide a framework for the continued evaluation and comparison of novel M1 agonists in the drug development pipeline for Alzheimer's disease. Future research should aim for more standardized reporting of Aβ reduction across different compounds and studies to facilitate more direct and robust comparisons.
References
- 1. Treatment with the selective muscarinic m1 agonist this compound decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Treatment with the selective muscarinic agonist this compound decreases cerebrospinal fluid levels of total amyloid beta-peptide in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Talsaclidine's Cognitive Effects: A Comparative Analysis for Researchers
An In-depth Review of Talsaclidine and its Place Among Cognitive-Enhancing Agents for Neurodegenerative and Psychiatric Disorders
For researchers and scientists navigating the complex landscape of cognitive enhancers, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed cross-study comparison of this compound, a selective muscarinic M1 receptor agonist, with other agents targeting cognitive deficits, primarily in the context of Alzheimer's disease (AD). The following analysis synthesizes available clinical trial data, delves into experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for drug development professionals.
Executive Summary
This compound, a functionally selective M1 muscarinic acetylcholine (B1216132) receptor agonist, was investigated for its potential to improve cognitive function in patients with Alzheimer's disease. The rationale stemmed from the well-established cholinergic deficit in AD and the role of M1 receptors in cognitive processes. While preclinical studies and early clinical trials showed promise in modulating biomarkers associated with AD pathology, such as reducing amyloid-beta (Aβ) peptides in cerebrospinal fluid (CSF), this compound ultimately failed to demonstrate a statistically significant improvement in cognitive outcomes in larger clinical trials, leading to the termination of its development for this indication.[1][2]
This guide contrasts the clinical performance of this compound with other muscarinic agonists, including Xanomeline, Sabcomeline, and Cevimeline, as well as the widely prescribed acetylcholinesterase inhibitor, Donepezil. This comparative approach highlights the challenges and potential of targeting the muscarinic system for cognitive enhancement.
Comparative Analysis of Cognitive Efficacy
The primary measure of cognitive function in most of the cited clinical trials is the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). The following table summarizes the available data on the change in ADAS-Cog scores from baseline for this compound and its comparators. A lower score on the ADAS-Cog indicates better cognitive function.
| Compound | Mechanism of Action | Indication | Dosage | Trial Duration | Change in ADAS-Cog from Baseline (Drug vs. Placebo) | Key Findings & Citations |
| This compound | Selective M1 Muscarinic Agonist | Alzheimer's Disease | 6-36 mg tid/bid | N/A | Not statistically significant | Terminated Phase 2/3 trials. While it showed an effect on CSF Aβ42 levels, it did not translate to cognitive improvement. Specific ADAS-Cog data from pivotal trials are not publicly available.[1][2][3] |
| Xanomeline | M1/M4 Muscarinic Agonist | Alzheimer's Disease | 75 mg tid | 6 months | Statistically significant improvement (p ≤ 0.05) | Showed cognitive improvement but was limited by significant cholinergic side effects (nausea, vomiting, etc.). |
| Sabcomeline | Partial M1 Muscarinic Agonist | Alzheimer's Disease | 25-75 mcg bid | 14 weeks | Statistically significant improvements | Early studies showed promise in improving cognitive and noncognitive functions with good tolerability. |
| Cevimeline | M1/M3 Muscarinic Agonist | Alzheimer's Disease | 20-60 mg tid | 10 weeks | Dose-dependent improvement | An early study indicated cognitive benefits, particularly at higher doses. |
| Donepezil | Acetylcholinesterase Inhibitor | Alzheimer's Disease | 5-10 mg/day | 24 weeks | -2.8 to -3.1 point difference vs. placebo (p < 0.001) | Established efficacy in providing symptomatic cognitive improvement. |
Experimental Protocols
A cornerstone of interpreting clinical trial data is a thorough understanding of the methodologies employed. The primary cognitive assessment tool discussed in this guide is the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a standardized, validated instrument designed to assess the severity of cognitive impairment in individuals with Alzheimer's disease. It is the most commonly used cognitive outcome measure in AD clinical trials.
Administration: The scale is administered by a trained rater and typically takes 30-45 minutes to complete. It consists of 11 tasks that evaluate various cognitive domains, including:
-
Memory: Word recall (immediate and delayed) and word recognition.
-
Language: Naming objects and fingers, commands, comprehension of spoken language, and word-finding difficulty in spontaneous speech.
-
Praxis: Constructional praxis (copying geometric figures) and ideational praxis (simulating a real-world task).
-
Orientation: Awareness of time and place.
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. Each task is scored based on the number of errors. For the drug-placebo differences cited in the table, a negative value indicates a greater improvement (or less decline) in the drug-treated group compared to the placebo group.
It is important to note that variations in administration and scoring procedures can exist across different trials, which may impact the direct comparison of results. Furthermore, different versions of the ADAS-Cog exist, including extended versions with additional tasks.
Signaling Pathways and Mechanism of Action
This compound and the other compared muscarinic agonists exert their effects by stimulating M1 muscarinic acetylcholine receptors, which are predominantly expressed in the central nervous system, particularly in brain regions crucial for learning and memory such as the hippocampus and cortex.
Muscarinic M1 Receptor Signaling Pathway
Activation of the M1 receptor by an agonist like this compound initiates a Gq-protein-coupled signaling cascade. This pathway is fundamental to the proposed pro-cognitive effects of these compounds.
Caption: M1 Muscarinic Receptor Signaling Cascade.
The binding of this compound to the M1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with the increased Ca²⁺, activates protein kinase C (PKC). These downstream signaling events are believed to modulate synaptic plasticity and neuronal excitability, processes that are fundamental to learning and memory.
Experimental Workflow
The typical workflow for a clinical trial investigating a cognitive-enhancing agent like this compound involves several key stages, from patient recruitment to data analysis.
Caption: Generalized Clinical Trial Workflow.
Conclusion
The investigation of this compound for Alzheimer's disease highlights a critical challenge in neuropharmacology: the translation of promising biomarker effects into clinically meaningful cognitive improvements. While this compound's ability to modulate Aβ peptides suggested a potential disease-modifying effect, its failure to enhance cognition underscores the complexity of AD pathology and the high bar for demonstrating efficacy in this patient population.
In contrast, other muscarinic agonists like Xanomeline and Sabcomeline have shown some signals of cognitive benefit, though often accompanied by tolerability issues. The established, albeit modest, efficacy of acetylcholinesterase inhibitors like Donepezil provides a benchmark for symptomatic treatment.
For researchers in this field, the story of this compound serves as a valuable case study. It emphasizes the need for a multi-faceted approach to drug development, where biomarker modulation is a crucial but not solitary endpoint. Future research in muscarinic agonists may focus on improving selectivity to minimize side effects and potentially exploring combination therapies. The data presented in this guide aims to inform these future endeavors by providing a clear, comparative overview of past efforts.
References
- 1. Treatment with the selective muscarinic m1 agonist this compound decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with the selective muscarinic agonist this compound decreases cerebrospinal fluid levels of total amyloid beta-peptide in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound in Patients With Mild to Moderate Dementia of Alzheimer Type [ctv.veeva.com]
A Comparative Analysis of Talsaclidine's Side Effect Profile Against Newer M1 Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profile of the M1 muscarinic agonist Talsaclidine against a new generation of M1 and M1/M4 selective agonists, including KarXT (xanomeline-trospium), Emraclidine (B6248855) (CVL-231), and NBI-1117568. This analysis is supported by available clinical trial data and aims to offer an objective resource for researchers in the field of neuropharmacology and drug development.
Executive Summary
This compound, a functionally preferential M1 agonist, was investigated for the treatment of Alzheimer's disease. Its clinical development was hampered by dose-limiting cholinergic side effects, primarily sweating and hypersalivation. Newer M1 and M1/M4 agonists are being developed with novel strategies to mitigate these peripheral side effects and improve tolerability. KarXT combines an M1/M4 agonist with a peripherally restricted antagonist, while Emraclidine and NBI-1117568 are designed as highly selective M4 agonists. This guide will delve into the available data to benchmark the side effect profiles of these compounds.
Data Presentation: Comparative Side Effect Profiles
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) for this compound and the newer M1 agonists based on data from their respective clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and durations.
This compound Side Effect Profile
-
Dose-limiting side effects: Sweating and hypersalivation were the most prominent and dose-limiting adverse events.
-
Gastrointestinal effects: Unlike non-selective cholinesterase inhibitors, M3-mediated gastrointestinal side effects such as nausea and vomiting were not reported to be dose-limiting for this compound[1].
Table 1: Treatment-Emergent Adverse Events for Newer M1 Agonists (Incidence ≥5% and greater than Placebo)
| Adverse Event | KarXT (Xanomeline-Trospium) (EMERGENT-2)[2][3][4] | Emraclidine (CVL-231) (EMPOWER-1 & 2)[5] | NBI-1117568 (Phase 2) | Placebo (Pooled from trials) |
| Gastrointestinal | ||||
| Nausea | 19% | 3.9% - 14.6% | Low and similar to placebo | 6% (KarXT trial) / 0.8% - 9.4% (Emraclidine trials) |
| Constipation | 21% | Not reported >5% | Low and similar to placebo | 10% (KarXT trial) |
| Dyspepsia | 19% | 2.3% - 7.8% | Not reported >5% | 8% (KarXT trial) / 1.5% - 3.1% (Emraclidine trials) |
| Vomiting | 14% | Not reported >5% | Not reported >5% | 1% (KarXT trial) |
| Dry Mouth | Not reported >5% | 0.8% - 9.3% | Not reported >5% | 0.8% - 2.3% (Emraclidine trials) |
| Neurological | ||||
| Headache | 14% | 10.8% - 14.1% | High incidence | 12% (KarXT trial) / 9.4% - 10.8% (Emraclidine trials) |
| Dizziness | 9% | Not reported >5% | 9.3% | 3% (KarXT trial) / 1.4% (NBI-1117568 trial) |
| Somnolence | 5% | Not reported >5% | 10.7% | 4% (KarXT trial) / 2.9% (NBI-1117568 trial) |
| Cardiovascular | ||||
| Hypertension | 10% | Not reported >5% | Low and not clinically relevant | 1% (KarXT trial) |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
This compound Clinical Trials
-
Study Design: Double-blind, placebo-controlled, randomized trials were conducted in patients with mild to moderate Alzheimer's disease. A long-term, open-label follow-up trial was also conducted to assess safety and tolerability.
-
Patient Population: Patients diagnosed with probable Alzheimer's disease, typically with a Mini-Mental State Examination (MMSE) score between 10 and 24.
-
Dosage: Oral administration of this compound at various doses, with one long-term study using 24 mg three times daily.
-
Outcome Measures: Assessment of safety and tolerability was a primary objective, with monitoring of adverse events. Efficacy endpoints included cognitive scales like the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog).
KarXT (Xanomeline-Trospium) - EMERGENT-2 Trial
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, 5-week inpatient trial.
-
Patient Population: Adults (18-65 years) with a diagnosis of schizophrenia experiencing an acute exacerbation of psychosis, with a Positive and Negative Syndrome Scale (PANSS) total score of 80 or higher.
-
Dosage: Flexible-dose regimen starting with xanomeline (B1663083) 50 mg/trospium 20 mg twice daily, with potential titration up to 125 mg/30 mg twice daily.
-
Outcome Measures: The primary endpoint was the change from baseline in PANSS total score at week 5. Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events.
Emraclidine (CVL-231) - EMPOWER-1 & EMPOWER-2 Trials
-
Study Design: Two Phase 2, multicenter, randomized, double-blind, placebo-controlled, 6-week trials.
-
Patient Population: Adults with schizophrenia experiencing an acute exacerbation of psychosis.
-
Dosage: Fixed once-daily oral doses of emraclidine (10 mg and 30 mg in EMPOWER-1; 15 mg and 30 mg in EMPOWER-2) or placebo.
-
Outcome Measures: The primary endpoint was the change from baseline in the PANSS total score at week 6. Safety and tolerability were key secondary measures.
NBI-1117568 - Phase 2 Trial
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, multi-arm, multi-stage inpatient dose-finding study over six weeks.
-
Patient Population: Adults with a primary diagnosis of schizophrenia experiencing an acute exacerbation or relapse of symptoms.
-
Dosage: Multiple dose arms were evaluated, including 20 mg, 40 mg, and 60 mg once daily, and 30 mg twice daily, compared to placebo.
-
Outcome Measures: The primary endpoint was the change from baseline in the PANSS total score. Safety and tolerability were assessed by monitoring adverse events.
Mandatory Visualization
Signaling Pathway of M1 Muscarinic Agonists
References
- 1. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nxera Pharma Notes Positive Phase 2 Data for Partnered Schizophrenia Candidate NBI-1117568 - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. Treatment with the selective muscarinic m1 agonist this compound decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news.abbvie.com [news.abbvie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
